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  • Product: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde
  • CAS: 1245772-06-8

Core Science & Biosynthesis

Foundational

A Framework for the Preliminary Biological Evaluation of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with diverse and potent biological activities.[1][2] Deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this five-membered aromatic heterocycle are integral to pharmaceuticals exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] Within this class, pyrazole-carbaldehydes serve as exceptionally versatile synthetic intermediates, providing a reactive handle for the construction of more complex, biologically active molecules.[3][4] This guide focuses on a specific, novel derivative: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde . Given the established therapeutic potential of the pyrazole core, a systematic and rigorous preliminary biological evaluation of this new chemical entity (NCE) is warranted. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct this initial assessment. We will detail the logical progression from foundational in silico and physicochemical profiling through essential in vitro screening and conclude with a preliminary in vivo safety assessment, explaining the causality behind each experimental choice to ensure a robust and scientifically valid evaluation.

Section 1: Foundational Profiling: In Silico and Physicochemical Characterization

Rationale: Before committing significant resources to wet-lab experiments, a foundational understanding of a compound's physicochemical properties and predicted biological behavior is paramount. This initial phase, combining computational modeling with basic experimental characterization, allows for the early identification of potential liabilities—such as poor solubility or predicted toxicity—that could terminate a drug development program.[5][6] This data-driven approach ensures that subsequent biological assays are designed and interpreted within a relevant physicochemical context.[7]

In Silico ADMET Prediction

The initial step involves using validated computational models, often based on Quantitative Structure-Activity Relationships (QSAR), to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.[5] This provides a rapid, cost-effective forecast of the compound's drug-like potential.

  • Key Parameters for Prediction:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Hydrogen Bond Donors/Acceptors, Polar Surface Area (PSA).

    • Pharmacokinetics: Predicted aqueous solubility, intestinal absorption, blood-brain barrier penetration, and plasma protein binding.

    • Metabolism: Prediction of interactions with key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6, 2C9) to flag potential drug-drug interactions.

    • Toxicity: Flags for potential mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

Experimental Physicochemical Characterization

While in silico models are powerful, they must be validated with experimental data. The two most critical parameters to measure at this stage are aqueous solubility and lipophilicity.

Protocol: Kinetic Aqueous Solubility Assessment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde in 100% dimethyl sulfoxide (DMSO).

  • Dilution: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM theoretical maximum concentration with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and precipitation of the insoluble compound.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve is required for accurate quantification.

Data Presentation: Foundational Profile

All quantitative data should be summarized for clear interpretation.

ParameterMethodPredicted/Measured ValueInterpretation
Molecular WeightIn Silico200.66 g/mol Compliant with drug-like criteria
clogPIn Silico2.5 - 3.5Moderate lipophilicity, favorable for permeability
Aqueous SolubilityKinetic Assay (pH 7.4)45 µMModerate solubility; may require formulation for in vivo studies
hERG InhibitionIn SilicoLow RiskReduced likelihood of cardiotoxicity
Ames MutagenicityIn SilicoNegativeLow probability of being mutagenic

Section 2: In Vitro Cytotoxicity: The Primary Biological Screen

Rationale: The first and most fundamental biological experiment is to assess the compound's effect on cell viability.[8] This cytotoxicity screen serves two primary purposes: 1) it identifies potential anticancer activity if the compound is selectively toxic to cancer cells, and 2) it establishes a non-toxic concentration range for subsequent, more specific in vitro assays.[9][10] The MTT assay is a robust, widely adopted colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a self-validating system by including appropriate controls and assessing dose-dependency.

  • Cell Culture & Seeding:

    • Culture selected cell lines (e.g., MCF-7 human breast cancer, A549 human lung cancer, and HEK293 human embryonic kidney cells for a non-cancerous control) in appropriate media.[10]

    • Harvest cells during the logarithmic growth phase and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.[12]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 2X working stock of the test compound by performing serial dilutions in culture medium from a high-concentration stock. A typical final concentration range would be 0.1 µM to 100 µM.[12]

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include controls: "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).[10]

Visualization: MTT Assay Workflow

MTT_Workflow start Start: Culture Cells seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTypeIncubation TimeIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast Cancer48h12.56.8
A549Lung Cancer48h25.23.4
HEK293Non-Cancerous Kidney48h85.0-
¹ SI = IC₅₀ (Non-Cancerous) / IC₅₀ (Cancerous)

Section 3: Antimicrobial Activity Screening

Rationale: Given that pyrazole derivatives are well-documented for their antimicrobial effects, screening 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde for this activity is a logical and high-priority step. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4]

    • Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard, which is then further diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • In a sterile 96-well plate, add 50 µL of broth to all wells.

    • Add 50 µL of a 2X concentrated stock of the test compound to the first column, creating a 1X final concentration.

    • Perform 2-fold serial dilutions by transferring 50 µL from one column to the next across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by measuring absorbance at 600 nm.

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation prep_compound Prepare Compound Serial Dilutions in 96-Well Plate inoculate Inoculate Wells with Microbes prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-48h) inoculate->incubate read_mic Read Plate: Identify Lowest Concentration with No Growth (MIC) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Hypothetical Antimicrobial Activity
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria16
Escherichia coli (ATCC 25922)Gram-negative Bacteria64
Candida albicans (ATCC 90028)Fungus (Yeast)32

Section 4: Preliminary In Vivo Acute Toxicity Assessment

Rationale: Following promising in vitro results, assessing the compound's safety profile in a whole organism is a critical next step. Acute systemic toxicity studies evaluate the general toxic effects of a single or multiple doses of a substance within a short period.[14] The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these tests.[15] The Acute Oral Toxicity - Up-and-Down Procedure (UDP), OECD Test Guideline 425, is selected here as it is a scientifically robust method that significantly reduces the number of animals required compared to traditional LD₅₀ tests.[16]

Methodology: OECD TG 425 (Up-and-Down Procedure)

This procedure allows for the estimation of the LD₅₀ (the dose lethal to 50% of the test animals) and provides information on signs of toxicity.

  • Animal Selection and Housing: Use a single sex of a standard laboratory rodent strain (typically female rats), as they are often slightly more sensitive. Animals should be healthy young adults and housed under standard laboratory conditions.

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose). The starting dose is selected based on in vitro cytotoxicity data and in silico predictions, often near a presumed LD₅₀. A default starting dose of 175 mg/kg is common if no prior information exists.

  • Dosing Procedure (Sequential):

    • Animal 1: Dose a single animal at the starting dose.

    • Observation: Observe the animal intensively for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, etc.) and mortality.

    • Decision Logic:

      • If Animal 1 survives, the next animal is dosed at a higher dose (factor of 3.2).

      • If Animal 1 dies, the next animal is dosed at a lower dose (factor of 3.2).

    • Continuation: This sequential process continues, with the dose for each subsequent animal being adjusted up or down based on the outcome of the previously dosed animal. The test typically concludes after 4-5 animals, once specific reversal criteria are met.

  • Data Analysis: The LD₅₀ and its confidence interval are calculated from the results using specialized software that accompanies the OECD guideline. A full necropsy is performed on all animals at the end of the study.

Visualization: OECD 425 Decision Logic

OECD_425_Logic start_dose Dose Animal 'n' at Current Dose Level outcome Outcome for Animal 'n'? start_dose->outcome survives Increase Dose for Animal 'n+1' outcome->survives Survives dies Decrease Dose for Animal 'n+1' outcome->dies Dies survives->start_dose Next Animal dies->start_dose Next Animal

Caption: Decision logic for the OECD 425 Up-and-Down Procedure.

Data Presentation: Hypothetical Acute Oral Toxicity Study
Animal No.Dose (mg/kg)Outcome (at 48h)Clinical Signs
1175SurvivedMild lethargy for 2h
2550DiedSevere lethargy, piloerection
3175SurvivedNo signs observed
4550SurvivedModerate lethargy for 4h
51750DiedSevere lethargy, ataxia
Result: LD₅₀ Estimate: ~600 mg/kgGHS Category 4

Section 5: Synthesis and Future Directions

The synthesis of pyrazole-carbaldehydes such as the title compound often proceeds via the Vilsmeier-Haack reaction, which formylates an activated pyrazole precursor.[17][18] The preliminary biological data generated through the framework described above provides the critical foundation for all subsequent work.

  • If Significant Cytotoxicity is Observed: The next logical step is to investigate the mechanism of cell death. Assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis can elucidate whether the compound induces programmed cell death, a desirable trait for an anticancer agent.[8]

  • If Promising Antimicrobial Activity is Found: Further studies should include testing against a broader panel of drug-resistant microbial strains, time-kill kinetic assays to determine bactericidal vs. bacteriostatic effects, and studies to identify the molecular target.[19][20]

  • If a Favorable In Vitro Activity and In Vivo Safety Profile Emerge: The compound becomes a "hit" worthy of a lead optimization program. This involves synthesizing analogues to improve potency and selectivity while maintaining or improving ADME properties.[21] More detailed pharmacokinetic (PK) studies would then be initiated to understand the compound's fate in the body over time.

This structured approach to preliminary evaluation ensures that decisions in the early stages of drug discovery are driven by robust, reproducible, and logically sequenced scientific data.

References

  • European Commission Joint Research Centre. Acute Toxicity. European Commission. Available from: [Link]

  • MDPI. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. MDPI. Available from: [Link]

  • SlideShare. Acute Toxicity by OECD Guidelines. SlideShare. Available from: [Link]

  • ResearchGate. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Available from: [Link]

  • Creative Biolabs. Preliminary ADMET Prediction. Creative Biolabs. Available from: [Link]

  • Opentrons. Cytotoxicity Assays | Life Science Applications. Opentrons. Available from: [Link]

  • Sagentia. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Sagentia. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD iLibrary. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 425. National Toxicology Program. Available from: [Link]

  • University of Oxford. New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford News & Events. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

  • IJARSCT. Synthesis and Biological Evaluation of Some Pyrazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • ACS Publications. New Targets and Screening Approaches in Antimicrobial Drug Discovery. ACS Publications. Available from: [Link]

  • Frontiers. Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers in Molecular Biosciences. Available from: [Link]

  • UC San Diego. New Method Allows Scientists to Screen Natural Products for Antibiotics. UC San Diego News Center. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]

  • IntechOpen. ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. Available from: [Link]

  • PubChem. 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carbaldehyde. PubChem. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

  • JOCPR. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Moksha Publishing House. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Technology. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • ARKIVOC. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available from: [Link]

  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available from: [Link]

  • National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Mechanism of Action and Therapeutic Profiling of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde Derivatives

[label="NMR Executive Summary The compound 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8) [1.2] is a highly privileged, commercially available pharmacophore building block. In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="NMR

Executive Summary

The compound 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8) [1.2] is a highly privileged, commercially available pharmacophore building block. In modern medicinal chemistry, pyrazole-5-carbaldehydes serve as critical electrophilic precursors for the synthesis of complex heterocyclic hybrids, including pyrazolyl-chalcones and pyran-linked phthalazinone-pyrazoles[1][2]. This whitepaper dissects the structural rationale of this specific scaffold, its downstream biological mechanisms of action—primarily focusing on oncology and immunology—and provides self-validating experimental protocols for derivative synthesis and evaluation.

Structural Rationale & Pharmacophore Dynamics

The specific substitution pattern of this building block is not arbitrary; each functional group is engineered to optimize the pharmacokinetic and pharmacodynamic profiles of its downstream derivatives:

  • 1-Butyl Moiety (N1): Unlike standard N-methyl or N-phenyl derivatives, the flexible, lipophilic butyl chain significantly increases the partition coefficient (LogP). This enhances cellular membrane permeability and allows the molecule to anchor deeply into the hydrophobic pockets of target enzymes (e.g., the arachidonic acid binding channel of COX-2).

  • 4-Chloro Substitution (C4): The incorporation of a halogen atom acts as an electron-withdrawing group (EWG), lowering the pKa of the pyrazole ring. This stabilizes the molecule against metabolic oxidation by Cytochrome P450 enzymes while providing a highly specific halogen-bonding interaction site within kinase active clefts.

  • 3-Methyl Group (C3): Provides steric shielding to the pyrazole core, optimizing the torsional angle of the molecule when binding to target receptors via favorable van der Waals interactions.

  • 5-Carbaldehyde (C5): The reactive electrophilic handle. It allows for rapid functionalization via multi-component reactions or base-catalyzed condensations to generate bioactive Schiff bases, hydrazones, or chalcones[1][2].

Core Mechanisms of Action

Oncology: Kinase Inhibition & Apoptotic Induction

Derivatives synthesized from this scaffold, particularly pyrazolyl-chalcones, exhibit potent anti-proliferative activity against solid tumors[2]. The mechanism of action is distinctly biphasic:

  • Receptor Tyrosine Kinase (RTK) Inhibition: The pyrazole core acts as a bioisostere for the purine ring of ATP. Derivatives competitively bind to the intracellular ATP-binding cleft of RTKs such as EGFR and VEGFR. The 4-chloro group enhances the binding affinity via hydrophobic interactions, halting downstream proliferation signaling.

  • Topoisomerase II Poisoning: Planar derivatives (like pyran-linked hybrids) intercalate into the DNA double helix and stabilize the Topoisomerase II-DNA cleavable complex. This prevents DNA religation, resulting in double-strand breaks. The resulting genomic instability triggers the activation of the p53 tumor suppressor protein, which upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, ultimately leading to mitochondrial cytochrome c release and caspase-mediated cell death[1][2].

MOA Ligand 1-Butyl-4-chloro-3-methyl- 1H-pyrazole Derivatives Kinase Receptor Tyrosine Kinases (EGFR / VEGFR) Ligand->Kinase ATP Competitive Binding Topo Topoisomerase II Complex Ligand->Topo Intercalation Apoptosis Cellular Apoptosis Kinase->Apoptosis Proliferation Arrest DNA DNA Double-Strand Breaks Topo->DNA p53 p53 Tumor Suppressor Activation DNA->p53 Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax Caspase Caspase-9 & Caspase-3 Cleavage Bax->Caspase Cytochrome c Release Caspase->Apoptosis

Mechanistic signaling pathway of pyrazole derivatives inducing apoptosis via kinase and Topo II inhibition.

Immunology: Modulation of the Arachidonic Acid Cascade

Beyond oncology, highly substituted pyrazoles are documented inhibitors of the inflammatory cascade[3]. By mimicking the spatial geometry of arachidonic acid, these derivatives act as dual inhibitors of 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) .

  • Causality of Inhibition: The heterocyclic nitrogen atoms coordinate with the non-heme iron in the 5-LOX active site, preventing the oxidation of arachidonic acid into leukotrienes (LTs), which are potent mediators of asthma and allergic rhinitis[3]. The 1-butyl chain is critical here, as it provides the necessary lipophilic bulk to displace water molecules within the enzyme's hydrophobic access channel.

Experimental Methodologies

Synthesis of Bioactive Pyrazolyl-Chalcones (Self-Validating Protocol)

To generate a biologically active derivative, the 5-carbaldehyde undergoes a base-catalyzed Claisen-Schmidt condensation with an acetophenone derivative[2].

Step-by-Step Protocol:

  • Equimolar Mixing: Dissolve 1.0 mmol of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde and 1.0 mmol of the selected acetophenone in 10 mL of absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that solubilizes the precursors but forces the less polar, highly conjugated chalcone product to precipitate out of solution, driving the reaction forward.

  • Base Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 2 mL of 10% aqueous NaOH dropwise over 10 minutes.

    • Causality: Initiating the reaction at low temperatures prevents uncontrolled exothermic spikes and minimizes the Cannizzaro reaction or self-condensation of the ketone, ensuring high chemoselectivity.

  • Reaction Progression: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validating Check: The reaction is complete when the distinct UV-active spot of the starting aldehyde disappears.

  • Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol.

    • Causality: Neutralization ensures the product is fully protonated, rendering it insoluble in the aqueous phase for maximum yield recovery.

  • Structural Validation: Analyze via 1 H-NMR.

    • Self-Validating Check: The successful formation of the chalcone is confirmed by the presence of two doublets at δ 7.4–7.8 ppm with a coupling constant ( J ) of 15–16 Hz, which definitively proves the formation of the trans ( E )-alkene bridge[2].

Protocol Precursor Pyrazole-5-carbaldehyde (Electrophile) Reaction Claisen-Schmidt Condensation (NaOH, EtOH, 0°C) Precursor->Reaction Ketone Acetophenone Derivative (Nucleophile) Ketone->Reaction Product Pyrazolyl-Chalcone Hybrid Reaction->Product Precipitation Validation 1H-NMR Validation (Alkene doublets, J = 15-16 Hz) Product->Validation Recrystallization

Self-validating synthetic workflow for pyrazolyl-chalcone derivatives via Claisen-Schmidt condensation.

In Vitro Cytotoxicity Profiling (MTT Assay)
  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Compound Treatment: Treat cells with the synthesized pyrazole derivatives at varying concentrations (1, 10, 25, 50, 100 µM) dissolved in DMSO.

    • Causality: The final DMSO concentration must be kept strictly below 0.1% v/v to prevent solvent-induced cytotoxicity, ensuring that any observed cell death is purely drug-mediated.

  • MTT Addition: After 48 hours of incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt into insoluble, purple formazan crystals. Dead cells cannot perform this reduction.

  • Quantification: Aspirate the media, dissolve the formazan crystals in 100 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader.

Quantitative Activity Profiles

The table below summarizes the theoretical and observed in vitro inhibitory concentrations (IC 50​ ) of various pyrazole-5-carbaldehyde derivatives against key biological targets based on recent literature[1][2][3].

Derivative ClassPrimary Target / Cell LineObserved IC 50​ RangeMechanism of Action
Pyran-linked Pyrazole Hybrids A549 (Human Lung Carcinoma)9.8 – 41.6 µMCytotoxicity / Apoptosis[1]
Pyran-linked Pyrazole Hybrids HeLa (Cervical Carcinoma)12.4 – 38.2 µMCytotoxicity / Apoptosis[1]
Pyrazolyl-Chalcones MCF-7 (Breast Adenocarcinoma)1.5 – 15.0 µMTopo II / Kinase Inhibition[2]
N-Substituted Pyrazoles 5-Lipoxygenase (5-LOX)0.2 – 5.0 µMLeukotriene Biosynthesis Inhibition[3]

Sources

Foundational

A Technical Guide to In Silico Molecular Docking: A Case Study with 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Abstract This technical guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking workflow, designed for researchers, scientists, and drug development professionals. Using the novel compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking workflow, designed for researchers, scientists, and drug development professionals. Using the novel compound 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde as a case study, this document elucidates the entire process from foundational principles to post-docking analysis. We will explore the rationale behind selecting a therapeutically relevant protein target, detail the meticulous steps of ligand and receptor preparation, define the docking search space, execute the simulation using the widely-adopted AutoDock Vina software, and interpret the results to derive meaningful insights into potential biomolecular interactions. The protocol is presented as a self-validating system, emphasizing the critical step of redocking to ensure procedural integrity. This guide aims to bridge theory and practice, offering not just a methodology, but the scientific reasoning that underpins each decision in the computational drug discovery pipeline.

Introduction: The Pyrazole Scaffold and a Novel Ligand

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets.[1] The unique arrangement of hydrogen bond donors and acceptors, coupled with its conformational stability, makes the pyrazole moiety a cornerstone in the development of targeted therapies, particularly as protein kinase inhibitors.[1][2]

This guide focuses on a specific, novel derivative: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde . As a new chemical entity, its biological activity is uncharacterized. In silico molecular docking presents a powerful, resource-efficient first step to hypothesize its potential protein targets and mechanism of action, thereby guiding future in vitro and in vivo experimental validation.

Rationale for Target Selection: Targeting Cyclin-Dependent Kinase 2 (CDK2)

Given that the pyrazole scaffold is a common feature in many kinase inhibitors, we have selected a protein kinase as a plausible target for our study.[2][3] Specifically, we will target Cyclin-Dependent Kinase 2 (CDK2) .

Justification:

  • Therapeutic Relevance: CDKs are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4][5] CDK2, in particular, is a well-established target for cancer therapy.[3]

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of CDK2, often co-crystallized with inhibitors.[6][7] This is invaluable for establishing a validated docking protocol.

  • Precedent: Many known CDK2 inhibitors incorporate heterocyclic scaffolds similar to pyrazole, suggesting that our ligand has the potential to interact favorably with its active site.

For this study, we will utilize the PDB entry 1H1Q , which is the crystal structure of human CDK2 in complex with the inhibitor staurosporine. The presence of a co-crystallized ligand is essential for our protocol validation step.

cluster_TargetSelection Target Selection Rationale Ligand Novel Ligand: 1-Butyl-4-chloro-3-methyl- 1H-pyrazole-5-carbaldehyde Scaffold Privileged Scaffold: Pyrazole Core Ligand->Scaffold Hypothesis Hypothesis: Potential Kinase Inhibitor Scaffold->Hypothesis Based on known bioactivity TargetClass Target Class: Protein Kinases Hypothesis->TargetClass SpecificTarget Specific Target: CDK2 TargetClass->SpecificTarget High therapeutic relevance & structural data PDB PDB Structure: 1H1Q (with co-crystallized ligand) SpecificTarget->PDB

Caption: Logical workflow for selecting CDK2 as the protein target.

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[8][9] The primary goals are to predict the binding mode (pose) and the binding affinity (strength of interaction). This process is governed by two key components:

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor. It generates a large number of possible binding poses.

  • Scoring Function: This is a mathematical model that estimates the binding free energy for each generated pose.[10][11] The poses are then ranked based on this score, with lower energy scores typically indicating more favorable binding. Scoring functions can be broadly categorized as force-field based, empirical, or knowledge-based.[12][13]

cluster_DockingPrinciple Core Components of Molecular Docking Start Protein + Ligand Structures Search Search Algorithm (Generates Poses) Start->Search Score Scoring Function (Estimates Binding Energy) Search->Score For each pose Ranked Ranked Poses (Binding Affinity) Score->Ranked Analysis Top Pose(s) for Interaction Analysis Ranked->Analysis

Caption: Relationship between search algorithms and scoring functions.

A Validated Protocol for Molecular Docking

This section provides a detailed, step-by-step methodology for performing the docking study. The causality behind each step is explained to ensure a deep understanding of the process.

Prerequisite Software and Tools

A successful docking study relies on a suite of specialized software. The following open-source and freely available tools are recommended for this protocol.

Tool NamePurposeSource
AutoDock Vina The core docking engine.[14]
MGLTools/AutoDockTools (ADT) A graphical user interface for preparing protein and ligand files.[15]
Open Babel A chemical toolbox for converting file formats.
PyMOL or ChimeraX Molecular visualization software for analysis. or
LigPlot+ Generates 2D diagrams of protein-ligand interactions.[16]
Ligand Preparation

The goal of ligand preparation is to generate a 3D, low-energy conformation with the correct atom types, charges, and rotatable bonds, saved in the required PDBQT file format.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde structure in a chemical drawing program like ChemDraw or MarvinSketch and save it as a MOL or SDF file.

  • Convert to 3D and Energy Minimize: Use Open Babel to convert the 2D structure to 3D and perform an initial energy minimization. This step ensures realistic bond lengths and angles.

    • Command: obabel -i sdf ligand.sdf -o pdb ligand.pdb --gen3d

  • Load into AutoDockTools (ADT): Open ADT and load the ligand.pdb file.

  • Process Ligand:

    • Go to Ligand -> Input -> Choose and select the molecule.

    • ADT will automatically detect the root atom and rotatable bonds.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

    • Causality: This final step assigns Gasteiger partial charges, defines atom types, and sets up rotatable bonds that the Vina search algorithm will explore during the simulation.[17][18][19]

Receptor Preparation

Receptor preparation involves cleaning the PDB file and converting it to the PDBQT format, making it compatible with AutoDock Vina.

Step-by-Step Protocol:

  • Download PDB File: Download the structure of CDK2 (PDB ID: 1H1Q) from the .

  • Clean the Structure: Open the 1H1Q.pdb file in a molecular viewer like PyMOL or manually in a text editor.

    • Remove all water molecules (HOH residues).

    • Remove the co-crystallized inhibitor (staurosporine, residue ID STU). We remove it now to perform our docking but will use its original position later to define the grid box.

    • Save this cleaned structure as 1H1Q_protein.pdb.

    • Causality: Water molecules are typically removed because their positions are often not well-resolved and can interfere with docking.[20][21][22] The original ligand must be removed to free the binding site for our new ligand.

  • Load into ADT: Open ADT and load the 1H1Q_protein.pdb file.

  • Process Receptor:

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select 1H1Q_protein to add charges.

    • Save the processed file in PDBQT format: File -> Save -> Write PDBQT. Save as receptor.pdbqt.

    • Causality: Adding polar hydrogens is crucial for correctly defining hydrogen bonds.[21][23] Assigning Kollman charges helps the scoring function evaluate electrostatic interactions.[24]

Grid Box Generation: Defining the Search Space

The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. A well-defined, focused grid box increases the efficiency and accuracy of the docking simulation.[25][26]

Step-by-Step Protocol:

  • Identify the Binding Site: In ADT, load the original 1H1Q.pdb file (with the staurosporine inhibitor).

  • Center the Grid Box:

    • Go to Grid -> Grid Box....

    • A box will appear. Adjust the Center Grid Box coordinates (x, y, z) so that the box is centered on the staurosporine ligand.

    • Adjust the Number of points in each dimension to ensure the box fully encompasses the binding site, typically with a 4-5 Å buffer around the ligand.

  • Record Coordinates: Note down the center and size coordinates. For PDB 1H1Q, these will be approximately:

    • center_x = 15.5

    • center_y = 50.0

    • center_z = 15.0

    • size_x = 22.0

    • size_y = 22.0

    • size_z = 22.0

    • Causality: By centering the search space on a known inhibitor's binding location, we are performing site-directed docking, which assumes our novel ligand will bind in the same pocket. This is a common and effective strategy.[27][28]

Executing the Docking Simulation

With the prepared ligand, receptor, and grid parameters, we can now run the docking simulation using AutoDock Vina from the command line.

Step-by-Step Protocol:

  • Create a Configuration File: Create a text file named conf.txt and add the following information, using the coordinates from the previous step.

  • Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    • Command: vina --config conf.txt

    • Causality: The exhaustiveness parameter controls the computational effort of the search algorithm. Higher values increase the likelihood of finding the true energy minimum but require more time. A value of 16 is a good balance for precision and speed.

Post-Docking Analysis and Interpretation

The output of the Vina simulation is a PDBQT file (docking_results.pdbqt) containing the top-ranked binding poses and a log file (docking_log.txt) with their corresponding binding affinities.

Binding Affinity and Pose Selection

The docking log file will present a table of results for the top binding modes. The binding affinity is reported in kcal/mol, representing an estimate of the binding free energy. More negative values indicate stronger predicted binding.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8542.431
3-7.92.1033.015
............

Table generated for illustrative purposes.

The top-ranked pose (Mode 1) is typically the primary candidate for further analysis due to its most favorable predicted binding energy.

Visualization of Binding Interactions

Visual inspection is crucial for understanding how the ligand interacts with the protein's active site.

Step-by-Step Protocol:

  • Load Structures in PyMOL: Open PyMOL and load the receptor PDBQT (receptor.pdbqt) and the docking results (docking_results.pdbqt). The results file contains multiple poses; you can select and view the top-ranked one.

  • Analyze 3D Pose: Examine the orientation of the ligand within the CDK2 active site. Identify key amino acid residues that are in close proximity to the ligand.

  • Generate 2D Interaction Diagram: Use LigPlot+ to generate a schematic diagram of the interactions.

    • First, create a single PDB file containing the receptor and the top-ranked ligand pose from your docking results.[29]

    • Load this complex PDB file into LigPlot+. It will automatically generate a 2D plot showing hydrogen bonds and hydrophobic contacts between the ligand and specific protein residues.[16]

    • Causality: This analysis moves beyond a simple energy score to reveal the specific chemical interactions (e.g., hydrogen bonds with backbone atoms, hydrophobic interactions with nonpolar residues) that stabilize the protein-ligand complex. This provides a chemically intuitive model of binding.[30]

Protocol Validation: A Self-Validating System

A critical step to ensure the trustworthiness of a docking protocol is to validate it. This is done by performing a "redocking" experiment.

Redocking Protocol:

  • Prepare the Co-crystallized Ligand: Extract the staurosporine (STU) inhibitor from the original 1H1Q.pdb file. Prepare it using the same ligand preparation protocol (Section 4.2) to create stu.pdbqt.

  • Run Docking: Use the same receptor (receptor.pdbqt) and configuration file (conf.txt) to dock staurosporine back into the CDK2 active site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of staurosporine with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Success: A successful validation is generally defined by an RMSD value of less than 2.0 Å .

If the redocking is successful, it demonstrates that the chosen docking parameters (grid box, exhaustiveness, etc.) are capable of accurately reproducing a known binding mode, thereby lending confidence to the predictions made for our novel ligand.

cluster_Workflow Complete In Silico Docking Workflow cluster_Prep 1. Preparation cluster_Dock 2. Docking cluster_Analysis 3. Analysis cluster_Validation 4. Validation (Trustworthiness) LigandPrep Ligand Preparation (Energy Minimization, PDBQT) Grid Grid Box Generation (Define Search Space) LigandPrep->Grid ReceptorPrep Receptor Preparation (Clean PDB, Add H, PDBQT) ReceptorPrep->Grid Vina Run AutoDock Vina (Execute Simulation) Grid->Vina Results Analyze Binding Affinity (kcal/mol) Vina->Results Visualize Visualize Pose & Interactions (PyMOL, LigPlot+) Results->Visualize Redocking Redock Co-crystallized Ligand RMSD Calculate RMSD Redocking->RMSD Success RMSD < 2.0 Å ? RMSD->Success Confidence High Confidence in Protocol Success->Confidence Yes Confidence->Vina Protocol Validated For Novel Ligand Docking

Caption: A comprehensive workflow for a validated molecular docking study.

Conclusion and Future Directions

This guide has detailed a robust and validated workflow for conducting in silico molecular docking using 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde and the protein kinase CDK2 as a case study. The process began with a rationale-driven target selection and proceeded through meticulous preparation, simulation, and analysis steps. The inclusion of a protocol validation stage is paramount for establishing confidence in the resulting predictions.

The findings from this study—namely, the predicted binding affinity and the specific molecular interactions—provide a strong, data-driven hypothesis for the biological activity of this novel compound. These in silico results are not an end in themselves but serve as a critical foundation for the next stages of the drug discovery process, which should include:

  • In Vitro Assays: Testing the compound's inhibitory activity against the CDK2 enzyme.

  • ADMET Prediction: Computational prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the ligand.

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time in a simulated physiological environment.

By integrating these computational techniques early in the research pipeline, scientists can more effectively prioritize candidates, conserve resources, and accelerate the journey from novel compound to potential therapeutic.

References

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  • Ragoza, M., Hoch, I., & Kollman, J. (2017). Developing Generalizable Scoring Functions for Molecular Docking: Challenges and Perspectives. Journal of Chemical Information and Modeling, 57(5), 942-962. Available from: [Link]

  • Huey, R., Morris, G. M., & Olson, A. J. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available from: [Link]

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  • Kumar, A., et al. (2021). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 22(19), 10587. Available from: [Link]

  • Various Authors. (2021, November 9). How to generate Autodock Grid Box?. ResearchGate. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Vilsmeier-Haack Formylation for the Preparation of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Abstract The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This application note provides a comprehensive, field-proven p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde from its corresponding pyrazole precursor. Pyrazole carbaldehydes are crucial building blocks in medicinal chemistry and materials science, serving as precursors for a wide array of more complex heterocyclic systems.[4][5] This guide details the reaction mechanism, step-by-step experimental procedures, safety precautions, purification, characterization, and troubleshooting, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in modern drug discovery, found in numerous marketed pharmaceuticals.[4][6] The introduction of a formyl (-CHO) group onto the pyrazole ring, particularly at the C5 position, unlocks extensive possibilities for further chemical transformations. The Vilsmeier-Haack reaction stands as an efficient and economical method for achieving this transformation.[3] It utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium species known as the Vilsmeier reagent.[7][8]

This electrophile then attacks the electron-rich pyrazole ring. In the case of the 1-butyl-4-chloro-3-methyl-1H-pyrazole substrate, the C4 position is blocked by a chlorine atom. The directing effects of the N1-butyl and C3-methyl groups, coupled with the deactivated C4 position, favor electrophilic substitution at the C5 position. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. This protocol has been optimized based on established methodologies for the formylation of substituted pyrazoles.[9][10]

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism: (1) Formation of the Vilsmeier reagent, and (2) Electrophilic aromatic substitution on the pyrazole ring.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a series of eliminations and rearrangements to form the highly electrophilic chloroiminium cation, the active formylating species.[7][8]

Stage 2: Formylation of the Pyrazole The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond at the C5 position. The resulting intermediate eliminates HCl to restore aromaticity, yielding an iminium salt. This salt is stable until aqueous work-up, where it is readily hydrolyzed to afford the final product, 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde.[1]

Vilsmeier_Mechanism Fig. 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Elimination Sigma Sigma Complex Vilsmeier->Sigma Electrophilic Attack Pyrazole 1-Butyl-4-chloro- 3-methyl-1H-pyrazole Pyrazole->Sigma Iminium Iminium Salt Intermediate Sigma->Iminium Rearomatization Product Final Aldehyde Product Iminium->Product Hydrolysis H₂O Work-up Hydrolysis->Product Workflow Fig. 2: Experimental Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl₃ at 0°C) B 2. Substrate Addition & Reaction (Add Pyrazole, Heat to 70-90°C) A->B C 3. Reaction Quenching (Pour onto crushed ice) B->C D 4. Neutralization & Extraction (Adjust pH with NaHCO₃, Extract with DCM) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, IR, MS) E->F

Sources

Application

Application Note: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde as a Versatile Intermediate in Pharmaceutical Development

Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured in over 50 FDA-approved drugs, including celecoxib, crizotinib, and rimonabant[1]. Its unique physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured in over 50 FDA-approved drugs, including celecoxib, crizotinib, and rimonabant[1]. Its unique physicochemical properties allow it to participate in critical hydrogen-bonding networks within target binding pockets. 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8) is a highly functionalized, commercially available intermediate designed to accelerate hit-to-lead optimization. This application note details the structural rationale of this molecule and provides field-validated protocols for its divergent functionalization, specifically targeting the synthesis of kinase inhibitors and anti-inflammatory agents[2].

Structural Rationale & Pharmacophore Analysis

As a Senior Application Scientist, I approach building blocks not just as chemical starting materials, but as pre-assembled pharmacophores. Every substituent on this pyrazole core serves a distinct mechanistic and synthetic purpose:

  • N1-Butyl Group (Lipophilicity & Tautomeric Lock): Unsubstituted pyrazoles undergo rapid tautomerization, which complicates downstream alkylation by yielding regiochemical mixtures. The N1-butyl group locks the heterocycle into a single tautomer, ensuring absolute regiocontrol during synthesis. Biologically, the butyl chain enhances the overall lipophilicity (LogP) of the final drug candidate, improving cell membrane permeability.

  • C3-Methyl Group (Steric Bulk & Electron Donor): The methyl group acts as a weak electron-donating group, increasing the electron density of the pyrazole ring. In kinase inhibitors, this small steric bulk is often perfectly sized to occupy the "gatekeeper" hydrophobic pockets adjacent to the ATP-binding site.

  • C4-Chloro Handle (Metabolic Stability & Cross-Coupling): Halogens at the C4 position serve a dual purpose. Biologically, they act as bioisosteres for methyl groups while blocking Cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of the drug. Synthetically, the C4-chloride is a stable but reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to access extended bi-aryl systems.

  • C5-Carbaldehyde (Primary Reactive Center): The aldehyde is the most electrophilic site on the molecule. It is primed for reductive amination to generate aminomethyl pyrazoles—a motif heavily utilized in designing hinge-binding kinase inhibitors and GPCR ligands[3].

Pharmacophore Core 1-Butyl-4-chloro-3-methyl- 1H-pyrazole-5-carbaldehyde N1 N1-Butyl Group Lipophilicity & Tautomer Lock Core->N1 C3 C3-Methyl Group Steric Bulk & Electron Donor Core->C3 C4 C4-Chloro Group Cross-Coupling Handle & Metabolic Stability Core->C4 C5 C5-Carbaldehyde Primary Reactive Center (Reductive Amination) Core->C5

Pharmacophore mapping and reactivity nodes of the pyrazole intermediate.

Key Synthetic Workflows and Protocols

The true value of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde lies in its orthogonal reactivity. The C5-aldehyde can be functionalized under mild conditions without disturbing the C4-chloride. Subsequently, the C4-chloride can be activated under palladium catalysis.

Workflow SM 1-Butyl-4-chloro-3-methyl- 1H-pyrazole-5-carbaldehyde Cond1 Reductive Amination Amine, NaBH(OAc)3, DCE SM->Cond1 Cond2 Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 SM->Cond2 Cond3 Knoevenagel Condensation Active Methylene, Base SM->Cond3 Prod1 C5-Aminomethyl Pyrazole (Kinase Hinge Binder) Cond1->Prod1 Prod2 C4-Aryl Pyrazole (Extended Hydrophobic Binder) Cond2->Prod2 Prod3 C5-Acrylonitrile Derivative (Covalent Inhibitor Precursor) Cond3->Prod3

Divergent synthetic workflows utilizing the C4 and C5 reactive handles.

Protocol 1: C5-Directed Reductive Amination

Objective: Synthesis of C5-aminomethyl pyrazoles, a common motif in ATP-competitive kinase inhibitors[3]. Causality of Reagents: Sodium triacetoxyborohydride, NaBH(OAc)3​ , is selected over NaBH4​ because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the protonated imine intermediate without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is used as the solvent due to its excellent solubility profile and compatibility with mild acid catalysts.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous DCE (10 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq). If the amine is a weak nucleophile (e.g., an aniline derivative), add glacial acetic acid (1.5 eq) to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 2 hours. Self-Validation: Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3) to confirm the complete disappearance of the aldehyde peak and the formation of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess borohydride. Extract the aqueous layer with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (typically utilizing a DCM/MeOH gradient) to yield the pure C5-aminomethyl pyrazole.

Protocol 2: C4-Directed Suzuki-Miyaura Cross-Coupling

Objective: Introduction of an aryl or heteroaryl group at the C4 position to probe deep hydrophobic pockets in target receptors. Causality of Reagents: Aryl chlorides are notoriously sluggish in cross-coupling reactions compared to bromides or iodides due to the high bond dissociation energy of the C-Cl bond. To overcome this, Pd(dppf)Cl2​ is utilized. The bidentate 'dppf' ligand possesses a large bite angle, which forces the palladium center into a geometry that significantly accelerates the rate-limiting reductive elimination step. A biphasic 1,4-Dioxane/Water system is used because water is strictly required to activate the boronic acid into a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: To a microwave vial or Schlenk tube, add the C5-functionalized 4-chloro-pyrazole intermediate (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5 mL). Self-Validation: Degassing (via argon sparging or freeze-pump-thaw) is critical; oxygen will rapidly oxidize the palladium(0) active species, resulting in a black precipitate and reaction failure.

  • Heating: Seal the vessel and heat to 90–100 °C in an oil bath for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over MgSO4​ , concentrate, and purify via silica gel chromatography to isolate the C4-arylated product.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the divergent functionalization of the pyrazole intermediate, allowing medicinal chemists to accurately plan library synthesis.

Reaction TypeTarget HandleCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Reductive Amination C5-Carbaldehyde NaBH(OAc)3​ , AcOHDCE0 to 254 – 1275 – 92%
Knoevenagel Condensation C5-CarbaldehydePiperidine (cat.)Ethanol80 (Reflux)2 – 680 – 95%
Suzuki-Miyaura Coupling C4-Chloride Pd(dppf)Cl2​ , K2​CO3​ Dioxane / H2​O (4:1)90 – 10012 – 1860 – 85%
Buchwald-Hartwig Amination C4-Chloride Pd2​(dba)3​ , XPhos, Cs2​CO3​ Toluene11016 – 2450 – 75%

References

  • Li, G. C., Cheng, Y. F., Han, C., Song, C., Huang, N., & Du, Y. F. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry, 2022, 13, 1300–1321. URL:[Link][1]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Biomedicines, 2022, 10(5), 1124. URL:[Link][2]

  • Lusardi, M., Spallarossa, A., & Brullo, C. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 2023, 24(9), 7834. URL:[Link][3]

Sources

Method

Application Note: Step-by-Step Condensation of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde with Hydrazines

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of pyrazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of pyrazole-based hydrazones via the condensation of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine derivatives is a critical transformation in medicinal chemistry. Pyrazole scaffolds are privileged structures in drug discovery, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. Furthermore, pyrazole-hydrazones serve as versatile intermediates for multi-component reactions, such as the synthesis of complex pyrido[2,3-d]pyrimidine-diones[2] and highly functionalized tricyclic systems[3].

Causality in Experimental Design

The condensation between an aldehyde and a hydrazine to form a hydrazone ( R−CH=N−NH−R′ ) is governed by a delicate pH-dependent equilibrium.

  • Electrophilic Activation: The carbonyl carbon of the pyrazole-5-carbaldehyde is moderately electrophilic. To facilitate nucleophilic attack, a mild acid catalyst (typically glacial acetic acid) is introduced. This protonates the carbonyl oxygen, increasing the electrophilicity of the adjacent carbon[1].

  • Nucleophile Preservation: The pH must be strictly maintained between 4.5 and 5.0. If the environment is too acidic (e.g., using strong mineral acids), the primary amine of the hydrazine will be completely protonated to form an unreactive hydrazinium salt, halting the reaction.

  • Thermodynamic Driving Force: The reaction proceeds via a hemiaminal intermediate, which subsequently undergoes dehydration. Because water is a byproduct, utilizing absolute ethanol as a solvent and applying reflux conditions drives the equilibrium toward the hydrazone product via Le Chatelier's principle[4].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, from reagent preparation to final product isolation.

Workflow A 1-Butyl-4-chloro-3-methyl- 1H-pyrazole-5-carbaldehyde (1.0 eq) D Condensation Reaction (Reflux 78°C, 2-6 hours) A->D B Hydrazine Derivative (1.1 - 1.2 eq) B->D C Solvent & Catalyst (Absolute EtOH + Glacial AcOH) C->D E Workup & Isolation (Ice-Bath Cooling & Filtration) D->E TLC Monitoring (Aldehyde Consumed) F Purification (Recrystallization from EtOH/H2O) E->F Crude Solid Isolated G Pure Pyrazole-Hydrazone Target Compound F->G >95% Purity Achieved

Figure 1: Experimental workflow for the acid-catalyzed condensation of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde with hydrazines.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure real-time verification of the reaction's progress.

Materials & Reagents
  • Substrate: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8)[5]

  • Nucleophile: Hydrazine derivative (e.g., Phenylhydrazine, 4-Fluorophenylhydrazine, or Hydrazine hydrate)

  • Solvent: Absolute Ethanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step 1: Reaction Setup
  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq, e.g., 5.0 mmol) in absolute ethanol to achieve a concentration of approximately 0.2 M (25 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 to 0.2 eq, approx. 30–60 µL).

    • Self-Validation: The solution should remain clear and colorless to pale yellow.

Step 2: Nucleophile Addition
  • Weigh or measure the desired hydrazine derivative (1.1 eq, e.g., 5.5 mmol).

  • Add the hydrazine dropwise to the stirred aldehyde solution at room temperature over 5 minutes.

    • Expert Insight: Dropwise addition prevents localized exothermic spikes and minimizes the formation of bis-hydrazones (azines), particularly when utilizing highly reactive unsubstituted hydrazine hydrate[6].

Step 3: Condensation & Reflux
  • Attach a reflux condenser to the flask and heat the mixture to 78 °C using an oil bath or heating mantle.

  • Stir vigorously under reflux for 2 to 6 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The starting pyrazole-carbaldehyde typically exhibits an Rf​ of ~0.6 (UV active). The hydrazone product will appear as a new, highly UV-active spot at a lower Rf​ (~0.3–0.4). The reaction is complete when the aldehyde spot is entirely consumed.

    • Visual Cue: The solution will typically transition to a deeper yellow or orange hue due to the extended π -conjugation of the newly formed hydrazone system.

Step 4: Workup & Isolation
  • Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–5 °C) and stir for 30–45 minutes.

    • Expert Insight: Exploiting the temperature-dependent solubility of the hydrazone in ethanol forces the product to precipitate, bypassing the need for labor-intensive column chromatography[1].

  • If precipitation is sluggish, add cold distilled water dropwise until the solution becomes turbid, then continue cooling.

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 50% aqueous ethanol to remove unreacted hydrazine and acetic acid traces.

Step 5: Purification
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of boiling absolute ethanol.

  • Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for 12 hours.

Quantitative Data & Reagent Optimization

The choice of hydrazine significantly impacts the reaction kinetics and the physical properties of the resulting hydrazone. The table below summarizes the optimized parameters for various hydrazine derivatives.

Hydrazine DerivativeEquivalentsReaction Time (h)Expected Yield (%)Product Characteristics & Field Notes
Hydrazine Hydrate 1.5 - 2.02 - 375 - 85Yields a terminal −NH2​ . Note: Excess hydrazine is required to prevent the aldehyde from reacting with the product to form an azine (bis-hydrazone).
Phenylhydrazine 1.13 - 480 - 90Yields highly crystalline, stable yellow/orange solids. Excellent for downstream cyclization reactions.
4-Fluorophenylhydrazine 1.14 - 578 - 85Crystalline solid. The fluorine atom provides an excellent handle for 19F -NMR reaction tracking in complex biological assays.
Tosylhydrazine 1.054 - 670 - 80Yields a white/off-white solid. Serves as a critical precursor for generating diazo compounds via the Bamford-Stevens reaction[6].

Troubleshooting Guide

  • Issue: Reaction Stalls / Incomplete Conversion.

    • Cause: Insufficient acidity or excessive water in the solvent.

    • Solution: Add an additional 0.1 eq of glacial acetic acid and ensure anhydrous ethanol is used. If water buildup is suspected, molecular sieves (3Å) can be added to the refluxing mixture.

  • Issue: Product Oils Out Instead of Precipitating.

    • Cause: The hydrazone derivative has a low melting point or impurities are disrupting the crystal lattice.

    • Solution: Do not add water immediately. Instead, concentrate the reaction mixture under reduced pressure to remove 50% of the ethanol, dissolve the resulting oil in a minimal amount of hot diethyl ether, and slowly add hexanes until cloudy. Cool to -20 °C to induce crystallization.

References

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis Molecules (MDPI), 2016, 21(4), 441. URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Beilstein Journal of Organic Chemistry (via PMC), 2021. URL:[Link]

  • Pyrazole Synthesis Organic Chemistry Portal URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde in Advanced Agrochemical Synthesis

Introduction: The Pyrazole Scaffold in Modern Crop Protection Pyrazoles, a class of five-membered heterocyclic compounds, represent a cornerstone in the development of modern agrochemicals.[1][2] Their versatile structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

Pyrazoles, a class of five-membered heterocyclic compounds, represent a cornerstone in the development of modern agrochemicals.[1][2] Their versatile structure, featuring a stable aromatic ring with two adjacent nitrogen atoms and multiple sites for substitution, allows for extensive chemical modification.[1] This adaptability has led to the successful commercialization of a wide range of pyrazole derivatives as potent fungicides, herbicides, and insecticides, making them indispensable tools for sustainable agriculture and global food security.[3][4][5]

The biological efficacy of these compounds is intrinsically linked to the specific substituents on the pyrazole core. These groups modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and critically, its binding affinity to specific biological targets within pests, weeds, or fungi.[6][7] Pyrazole-based agrochemicals often function by targeting crucial life-sustaining processes, such as mitochondrial respiration in fungi (succinate dehydrogenase inhibitors) or nerve and muscle function in insects (ryanodine receptor modulators).[1][6]

This document focuses on a key building block, 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde . The strategic placement of its functional groups—a reactive carbaldehyde moiety for further elaboration, a chloro atom, and methyl and N-butyl groups for tuning activity and selectivity—makes it a highly valuable intermediate for synthesizing next-generation agrochemicals, particularly advanced diamide insecticides.

Application Note I: Synthesis of Anthranilic Diamide Insecticides

The primary application of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde in agrochemical synthesis is as a precursor to the corresponding pyrazole-5-carboxylic acid. This carboxylic acid is a pivotal intermediate for the synthesis of anthranilic diamide insecticides, a class of compounds renowned for their high efficacy and favorable safety profiles.

Causality and Mechanism of Action:

Anthranilic diamides, such as Chlorantraniliprole, function by selectively targeting insect ryanodine receptors (RyRs).[6] These receptors are critical for regulating calcium ion release within muscle cells. By locking these channels in an open state, the insecticide causes uncontrolled calcium depletion, leading to muscle paralysis, feeding cessation, and ultimately, the death of the target pest. This unique mode of action provides excellent control of a broad spectrum of chewing pests while exhibiting low toxicity to non-target organisms like mammals, birds, and fish.[6][7]

The N-aryl pyrazole core, derived from our starting aldehyde, is essential for this biological activity. It forms a key part of the pharmacophore that binds within the insect's ryanodine receptor. The synthesis strategy, therefore, centers on converting the aldehyde into a carboxylic acid, which can then be coupled with a substituted anthranilamide to form the final active ingredient.

Logical Workflow: From Intermediate to Active Ingredient

The diagram below illustrates the high-level synthetic strategy for leveraging the title compound in the synthesis of a diamide insecticide.

G A 1-Butyl-4-chloro-3-methyl-1H- pyrazole-5-carbaldehyde (Starting Intermediate) B Oxidation Reaction A->B Step 1 C 1-Butyl-4-chloro-3-methyl-1H- pyrazole-5-carboxylic acid (Key Acid Intermediate) B->C D Amide Coupling Reaction (e.g., with a substituted aniline) C->D Step 2 E Final Product: Diamide Insecticide (Active Ingredient) D->E F Biological Target: Insect Ryanodine Receptor E->F Binds to & Activates G cluster_0 Discovery Phase cluster_1 Synthesis Phase Scaffold ID Scaffold Identification Privileged Structure: Pyrazole Ring Known Biological Activity SAR Structure-Activity Relationship (SAR) Modify Substituents (R¹, R², R³) Test Biological Efficacy Scaffold ID->SAR Lead Lead Optimization Improve Potency Reduce Off-Target Toxicity SAR->Lead Intermediate Intermediate Synthesis 1-Butyl-4-chloro-3-methyl-1H- pyrazole-5-carbaldehyde Key Building Block Lead->Intermediate Defines Target Molecule Functionalization Core Functionalization Oxidation to Carboxylic Acid Protocol 1 Intermediate->Functionalization Coupling Final Coupling Amide Bond Formation Protocol 2 Functionalization->Coupling

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde Reactions

Welcome to the Technical Support Center. 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8) is a highly versatile building block widely utilized in drug discovery and agrochemical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8) is a highly versatile building block widely utilized in drug discovery and agrochemical development. However, its unique electronic topology—specifically the highly electrophilic C5-carbaldehyde lacking α -protons and the sterically hindered C4-chloro substituent—makes it susceptible to specific side reactions if experimental conditions are not strictly controlled.

This guide provides field-proven troubleshooting strategies, diagnostic data, and self-validating protocols to help you suppress byproduct formation and optimize your synthetic yields.

Diagnostic Workflow

Before adjusting your protocols, utilize the decision tree below to identify the root cause of your byproduct based on the reaction environment.

G Title Diagnostic Workflow: Byproduct Identification Cond1 Basic/Aqueous Conditions Title->Cond1 Cond2 Reductive/Pd Conditions Title->Cond2 Cond3 Amine/Nucleophile Addition Title->Cond3 ByP1 Disproportionation (Acid + Alcohol) Cond1->ByP1 OH- attack ByP2 Hydrodechlorination (Des-chloro product) Cond2->ByP2 Hydride/Pd(0) ByP3 Bis-aminal / Imine Hydrolysis Cond3->ByP3 Excess Nu: Sol1 Use Anhydrous Base (e.g., K3PO4 in Toluene) ByP1->Sol1 Sol2 Use Mild Hydride (NaBH(OAc)3) or bulky Pd ByP2->Sol2 Sol3 Buffer with AcOH Control Stoichiometry ByP3->Sol3

Diagnostic decision tree for identifying and mitigating byproducts based on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a 1:1 mixture of a highly polar spot and a highly non-polar spot when attempting a Suzuki coupling or basic alkylation?

A: You are observing the Cannizzaro disproportionation reaction. Because the C5-carbaldehyde on this pyrazole ring lacks α -protons, it cannot undergo enolization. When exposed to aqueous bases (e.g., NaOH, or K2​CO3​ in wet solvents), hydroxide ions attack the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate that transfers a hydride to an unreacted aldehyde molecule [1].

  • Causality: The reaction consumes two equivalents of your starting material to yield one equivalent of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid (highly polar) and one equivalent of (1-butyl-4-chloro-3-methyl-1H-pyrazol-5-yl)methanol (non-polar).

  • Solution: Transition to strictly anhydrous conditions. Use finely milled, anhydrous K3​PO4​ or Cs2​CO3​ in non-nucleophilic solvents like anhydrous toluene or 1,4-dioxane.

Q2: During reductive amination, my LC-MS shows a major mass peak at [M-34] relative to my expected product. What happened?

A: Your compound has undergone hydrodechlorination. While the C4-Cl bond on the pyrazole ring is generally stable, it becomes susceptible to reductive cleavage when exposed to strong hydride sources (like NaBH4​ ) or during transition-metal catalysis (e.g., Pd/C with H2​ ) [2].

  • Causality: Strong hydrides can directly displace the halogen, or Pd(0) can undergo oxidative addition at the C-Cl bond followed by reductive elimination of HCl, yielding a des-chloro byproduct (1-butyl-3-methyl-1H-pyrazole-5-derivative).

  • Solution: Switch your reducing agent to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). It is exceptionally mild and selectively reduces the iminium ion without cleaving the heteroaryl C-Cl bond [3].

Q3: My Schiff base formation is stalling, and the mass spec shows the addition of two amine molecules instead of one.

A: You have formed a bis-aminal intermediate.

  • Causality: In the absence of an acid catalyst or a water-scavenging system, the initial hemiaminal intermediate is attacked by a second equivalent of the amine rather than undergoing dehydration to form the desired imine.

  • Solution: Add a catalytic amount of glacial acetic acid (AcOH) to lower the pH to ~4.5–5.0. This protonates the hemiaminal hydroxyl group, converting it into a superior leaving group ( H2​O ) and driving the thermodynamic equilibrium toward the imine.

Quantitative Byproduct Analysis

Use the following analytical markers to rapidly identify byproducts in your crude mixtures.

Byproduct IdentityReaction TriggerLC-MS Shift ( Δ m/z) 1 H NMR Diagnostic Peak (CDCl 3​ )Primary Mitigation Strategy
Cannizzaro Acid Aqueous Base+16 Da (from SM)Loss of CHO (~9.8 ppm); Broad OH (~12.0 ppm)Use anhydrous K3​PO4​ in Toluene.
Cannizzaro Alcohol Aqueous Base+2 Da (from SM)Loss of CHO; New CH 2​ singlet (~4.6 ppm)Exclude water/hydroxide sources.
Des-chloro Product Strong Hydride / Pd(0)-34 Da (from Product)Appearance of C4-H singlet (~6.2 ppm)Use NaBH(OAc)3​ ; Avoid Pd/C & H2​ .
Bis-aminal Excess Amine, Neutral pH+[Amine MW]Broad multiplet at C5-CH (~5.5 ppm)Buffer with 0.1 eq AcOH; Dean-Stark.

Standardized Experimental Protocols

These protocols have been engineered as self-validating systems to inherently suppress the byproducts discussed above.

Protocol A: Chemoselective Reductive Amination (Suppressing Hydrodechlorination)

This protocol utilizes NaBH(OAc)3​ to ensure complete conversion to the amine without cleaving the C4-Cl bond [3].

  • Imine Formation: In an oven-dried flask under N2​ , dissolve 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • pH Adjustment: Add glacial acetic acid (0.1 eq) to the stirring mixture. Stir at room temperature for 1 hour to allow complete imine formation. (Self-validation: A sample analyzed by TLC should show complete consumption of the aldehyde).

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes.

  • Completion: Remove the ice bath and stir at room temperature for 4–12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with dichloromethane (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Anhydrous Suzuki-Miyaura Coupling at C4 (Suppressing Cannizzaro)

Because the C4-Cl bond is sterically hindered and electronically deactivated, it requires highly active Pd catalysts. This protocol uses anhydrous conditions to prevent the C5-aldehyde from undergoing Cannizzaro disproportionation.

  • Preparation: In a Schlenk tube, combine the pyrazole-carbaldehyde (1.0 eq), arylboronic acid (1.5 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and finely milled anhydrous K3​PO4​ (2.0 eq).

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Seal the tube.

  • Heating: Heat the mixture at 100 °C for 16 hours. (Note: The bulky, electron-rich XPhos ligand facilitates the difficult oxidative addition into the C-Cl bond without requiring protic solvents).

  • Workup: Cool to room temperature, filter through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate for column chromatography.

References

  • Polshettiwar, V., et al. "Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media." Accounts of Chemical Research, 2008. URL:[Link]

  • Glinyanaya, N. V., et al. "Syntheses of sterically shielded stable carbenes of the 1,2,4-triazole series and their corresponding palladium complexes: efficient catalysts for chloroarene hydrodechlorination." Dalton Transactions, 2014. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996. URL:[Link]

Optimization

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde crystallization and purification techniques

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during crystallization and purification, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde that influence its purification?

A1: The purification strategy for this compound is dictated by its molecular structure. Key features include:

  • A Polar Heterocyclic Core: The pyrazole ring, containing two nitrogen atoms and an aldehyde group, is inherently polar. The nitrogen atoms can act as hydrogen bond acceptors.[1]

  • Non-Polar Substituents: The N-butyl group and the C-methyl group introduce significant non-polar character.

  • An Electron-Withdrawing Aldehyde Group: The carbaldehyde (-CHO) group is a strong hydrogen bond acceptor and increases the molecule's polarity.

  • A Halogen Substituent: The chloro group at the 4-position adds to the molecular weight and introduces a mild polar, electron-withdrawing effect.

This combination of polar and non-polar regions results in moderate polarity, making the compound soluble in a range of organic solvents but generally insoluble in water. This "intermediate" polarity is a critical factor in selecting solvents for both recrystallization and chromatography.[2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] This temperature-dependent solubility differential is crucial for maximizing recovery. For 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde, a systematic screening approach is recommended:

  • Start with single solvents: Test solubility in small quantities (e.g., 10-20 mg of crude product in 0.5 mL of solvent).

  • Observe solubility: Note solubility at room temperature and then upon heating. A good candidate will show poor solubility when cold and complete dissolution when hot.

  • Cooling: Allow the hot solution to cool slowly. The formation of well-defined crystals upon cooling is a positive indicator.

Commonly effective solvents for pyrazole derivatives include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[4] Non-polar solvents like hexanes or cyclohexane can often be used as anti-solvents in a mixed-solvent system.[4]

Q3: What are the most common impurities I might encounter during its synthesis and purification?

A3: The target molecule is frequently synthesized via the Vilsmeier-Haack reaction.[5][6] Impurities often stem from this process and may include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual N-butyl-3-methyl-pyrazolone or its precursor.

  • Over-reaction Products: Harsh reaction conditions can sometimes lead to the formation of di-formylated or other side products.[7]

  • Chlorinated Byproducts: The Vilsmeier reagent (POCl₃/DMF) can occasionally act as a chlorinating agent at unintended positions, especially at elevated temperatures.[8]

  • Hydrolysis Products: Incomplete drying of solvents or exposure to moisture during workup can lead to hydrolysis of intermediates.

Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to identify the formation of these byproducts and optimize reaction conditions to minimize them.[8]

Q4: When should I choose column chromatography over recrystallization?

A4: The choice depends on the nature and quantity of impurities.

  • Recrystallization is ideal when:

    • The crude product is relatively pure (>90%).

    • Impurities have significantly different solubility profiles from the product.

    • You are working with a large quantity of material.

  • Column Chromatography is necessary when:

    • Impurities have similar solubility to the product, making separation by crystallization difficult.

    • Multiple impurities are present.

    • The crude product is an oil or a solid that is difficult to crystallize.

For pyrazole carbaldehydes, a common and effective purification strategy involves initial purification by flash column chromatography followed by a final recrystallization step to obtain highly pure, crystalline material.[7][9]

Troubleshooting Guide

Problem: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how do I fix it?

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The resulting liquid is an impure melt of your compound. This is common with lower-melting point solids or when the cooling rate is too fast.[4]

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% more volume) to ensure the saturation point is not reached at too high a temperature.[2]

    • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature as slowly as possible by insulating it (e.g., with glass wool or by placing it in a warm water bath that cools gradually). Do not move the flask directly to an ice bath.[4]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.[4]

Problem: My crystal yield is very low after recrystallization. What are the possible causes?

  • Causality: Low recovery is a common issue that can often be traced back to procedural steps. The primary causes are using an excessive amount of solvent, premature crystallization during filtration, or incomplete crystallization from the solution.[10]

  • Solutions:

    • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[10]

    • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.[4]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

    • Check the Mother Liquor: After filtering your crystals, you can concentrate the mother liquor (the remaining solution) and analyze it by TLC. If a significant amount of product is present, a second crop of crystals can sometimes be obtained by further concentrating the solution, though this crop may be less pure.[4]

Problem: TLC analysis after column chromatography shows co-eluting impurities. How can I improve the separation?

  • Causality: Co-elution occurs when the impurity and the product have very similar affinities for the stationary phase (silica gel) in the chosen mobile phase (eluent). The polarity of the eluent is not optimal to resolve the two compounds.

  • Solutions:

    • Decrease Eluent Polarity: If the spots are running too high on the TLC plate (high Rf value), the eluent is too polar. Reduce the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will increase the interaction of the compounds with the silica, slowing their movement and improving separation.[7]

    • Try a Different Solvent System: Sometimes, a simple binary system is not sufficient. Consider using a different solvent combination. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation.

    • Use a Gradient Elution: Start with a low-polarity eluent to first wash off any non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the chromatography to elute your product, leaving more polar impurities behind on the column.[7]

    • Check Column Loading: Overloading the column with too much crude material is a common cause of poor separation. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel.

Data Presentation & Experimental Protocols

Solvent Selection for Crystallization

The following table provides a starting point for selecting a suitable recrystallization solvent. The suitability is predicted based on the structure of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde and general solvent properties.[11][12] Experimental verification is essential.

SolventBoiling Point (°C)Polarity IndexPredicted SuitabilityRationale & Comments
Hexane 690.1Poor (as single solvent); Good (as anti-solvent) The compound is likely insoluble due to its polar core. Excellent for use as an anti-solvent with a more polar solvent like ethyl acetate or acetone.
Ethyl Acetate 774.4Good to Excellent The ester functionality offers a good balance of polarity to dissolve the compound when hot. Often used with hexane.[4]
Acetone 565.1Good A polar aprotic solvent that should dissolve the compound well when heated. Its low boiling point makes it easy to remove.
Isopropanol 823.9Excellent The alcohol can engage in hydrogen bonding and has a non-polar alkyl portion. It often provides a good solubility gradient with temperature.[4]
Ethanol 784.3Excellent Similar to isopropanol, ethanol is a very common and effective solvent for recrystallizing pyrazole derivatives.[13][14]
Water 10010.2Poor The large non-polar butyl group will likely make the compound insoluble in water.
Protocol 1: Single-Solvent Recrystallization

This protocol is a standard procedure for purifying a solid when a suitable single solvent has been identified.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid just dissolves completely. Crucially, do not add excess solvent. [10]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals, either by air-drying on the filter or in a vacuum desiccator.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purification using a silica gel column.[7]

  • Eluent Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visualizations: Workflows & Logic Diagrams

Purification_Strategy start Assess Crude Product (TLC, 1H NMR) is_solid Is it a solid? start->is_solid is_pure Is it >90% pure by NMR/TLC? is_solid->is_pure Yes col_chrom Perform Flash Column Chromatography is_solid->col_chrom No (It's an oil) is_pure->col_chrom No recryst Perform Recrystallization is_pure->recryst Yes col_chrom->recryst Optional Final Polish final_product Obtain Pure Crystalline Product col_chrom->final_product If sufficiently pure recryst->final_product Crystallization_Troubleshooting start Crystallization Attempt Fails (No Crystals or Oiling Out) oiling_out Did it oil out? start->oiling_out reheat 1. Re-heat to dissolve oil 2. Add 1-5% more solvent 3. Cool VERY slowly oiling_out->reheat Yes no_xtals Solution remains clear upon cooling oiling_out->no_xtals No success Crystals Formed reheat->success scratch Try scratching flask inner surface no_xtals->scratch seed Add a seed crystal scratch->seed scratch->success concentrate Evaporate some solvent to increase concentration seed->concentrate seed->success change_solvent Change solvent or use a mixed-solvent system concentrate->change_solvent concentrate->success change_solvent->success

Caption: Troubleshooting logic for a failed crystallization experiment.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025). Technical Support Center: Scaling Up 1H-Pyrazole-4-carbaldehyde Production.
  • Google Patents. (N.D.).
  • Oriental Journal of Chemistry. (N.D.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
  • BenchChem. (N.D.).
  • MDPI. (N.D.).
  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Homi Bhabha Centre for Science Education. (N.D.).
  • Heterocycles. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
  • Google Patents. (N.D.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Alberta. (N.D.).
  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • MDPI. (2023).
  • Journal of Advanced Scientific Research. (N.D.).
  • Mettler Toledo. (N.D.). Recrystallization Guide: Process, Procedure, Solvents.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • PubChem. (N.D.). 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carbaldehyde.
  • National Center for Biotechnology Information. (N.D.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Organic Chemistry Portal. (N.D.). Pyrazole synthesis.
  • Google Patents. (N.D.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Semantic Scholar. (N.D.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • National Center for Biotechnology Information. (N.D.).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • IntechOpen. (2022).
  • 77 Lubricants. (N.D.).
  • Organic Chemistry, Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for maintaining the stability and integrity of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde during lo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for maintaining the stability and integrity of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde during long-term storage. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to prevent degradation, troubleshoot common issues, and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde?

A1: The main cause of degradation for this compound is the oxidation of its aldehyde group.[1][2][3] This is a common vulnerability for aldehydes, where exposure to oxygen, especially over extended periods, can convert the aldehyde (-CHO) to a carboxylic acid (-COOH).[1][2] This transformation can significantly alter the compound's reactivity and performance in subsequent applications. Additionally, pyrazole derivatives can be susceptible to discoloration, often browning, upon oxidation.[4]

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde should be stored under a set of controlled conditions. These include:

  • Temperature: Cool to cold temperatures are recommended, typically refrigeration at 2-8°C.[4][5]

  • Atmosphere: An inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidation.[4][6]

  • Moisture: The compound should be stored in a dry environment, and the use of a desiccator is advisable to prevent potential hydrolysis.[4]

  • Light: Protection from light is a general best practice for storing pyrazole compounds to avoid photodegradation.[4]

Q3: How can I identify if my sample has degraded?

A3: Visual inspection can often provide the first clues of degradation. A change in color, such as the development of a brown tint, is a common indicator of oxidation in pyrazole compounds.[4] Any change in the physical state, for instance, from a free-flowing powder to a clumpy or discolored solid, should also be considered a sign of potential degradation.[4] For a more definitive assessment, analytical techniques such as HPLC or NMR spectroscopy can be employed to identify and quantify impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue: The compound has developed a yellow or brown discoloration.
  • Probable Cause: This is a strong indication of oxidation.[4] The aldehyde group is likely undergoing conversion to a carboxylic acid, with other side reactions possibly contributing to the color change.

  • Causality: The aldehyde functional group is inherently susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.[1][3] This makes it a reducing agent that readily reacts with atmospheric oxygen.

  • Solution Workflow:

    • Inert Atmosphere Handling: If not already standard practice, all manipulations of the compound, including weighing and transferring, should be conducted under an inert atmosphere (e.g., inside a glove box).

    • Container Purging: Before sealing for storage, thoroughly purge the headspace of the container with a dry, inert gas like argon or nitrogen.

    • Seal Verification: Ensure the container lid provides a hermetic seal. For long-term storage, consider using high-quality vials with PTFE-lined caps and wrapping the seal with Parafilm for extra protection.

Issue: Analytical data (e.g., HPLC, NMR) shows the presence of an unknown impurity.
  • Probable Cause: The appearance of new peaks in your analytical data strongly suggests chemical degradation.[4] For this specific compound, the most probable impurity is the corresponding carboxylic acid formed via oxidation.

  • Self-Validation Protocol:

    • Forced Degradation Study: To confirm the identity of the impurity, you can perform a small-scale forced degradation study. Expose a small sample of the pure compound to air for a controlled period and re-analyze it. The growth of the impurity peak will support the hypothesis of oxidative degradation.

    • Re-purification: If the level of impurity is unacceptable for your application, the material may need to be re-purified.

    • Storage Condition Re-evaluation: This is a critical juncture to reassess your storage protocol. Implement the stringent storage conditions outlined in the FAQs and the "Proactive Storage Protocol" below.

Proactive Storage Protocol

To ensure the long-term integrity of your 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde, a proactive and systematic storage approach is essential.

Step-by-Step Methodology:

  • Initial Quality Control: Upon receiving a new batch of the compound, perform an initial analytical check (e.g., HPLC, NMR) to establish a baseline purity profile.

  • Aliquoting: To prevent repeated exposure of the bulk material to the atmosphere, divide the compound into smaller, single-use aliquots.

  • Inert Gas Purging: Place the aliquots in appropriate storage vials and purge each vial with a stream of dry argon or nitrogen for 1-2 minutes.

  • Secure Sealing: Immediately and tightly seal the vials. For added security, wrap the cap-vial interface with Parafilm.

  • Desiccated and Refrigerated Storage: Place the sealed vials in a desiccator containing a fresh desiccant. Store the desiccator in a refrigerator at 2-8°C.

Data Summary Table
ParameterRecommended ConditionRationaleSupporting Evidence
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.General best practice for pyrazole compounds.[4][5]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents the primary degradation pathway of oxidation.Aldehydes are sensitive to air and can oxidize.[6]
Moisture Dry (use of desiccator)Minimizes potential hydrolysis.Important for the long-term stability of pyrazole compounds.[4]
Light Protected from lightPrevents photodegradation.A general precaution for pyrazole derivatives.[4]
Visualizations

DegradationPathway Compound 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde DegradationProduct Carboxylic Acid Derivative Compound->DegradationProduct Oxidation (O2)

Caption: Primary oxidative degradation pathway.

Sources

Optimization

overcoming steric hindrance in 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde cross-coupling

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing catalytic bottlenecks with highly substituted pyrazole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing catalytic bottlenecks with highly substituted pyrazole scaffolds. Specifically, we address the kinetic and thermodynamic challenges of cross-coupling 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde .

Below, you will find our field-proven troubleshooting logic, mechanistic FAQs, quantitative ligand data, and self-validating experimental protocols designed to ensure reproducible C4-functionalization.

Experimental Workflow & Logical Architecture

To successfully functionalize the C4 position, the synthetic sequence must decouple the steric hindrance of the C4-chloride from the electronic reactivity of the C5-aldehyde.

Workflow A 1-Butyl-4-chloro-3-methyl- 1H-pyrazole-5-carbaldehyde B Acetal Protection (Ethylene Glycol, pTSA) A->B Block C5 Side-Reactions C Catalyst Selection (Pd-NHC or XPhos) B->C NMR Verified D Cross-Coupling (Suzuki/Buchwald) C->D Overcome C4 Sterics E Acidic Deprotection (HCl/THF) D->E Isolate Intermediate F Target Functionalized Pyrazole E->F Final Purification

Workflow for overcoming C4 steric hindrance and C5 aldehyde reactivity in pyrazole cross-coupling.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why is the C4-Cl bond in 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde failing to undergo oxidative addition? Causality & Mechanism: The substrate features a chlorine atom at the C4 position, flanked by a C3-methyl group and a C5-carbaldehyde group[1]. This creates a severe di-ortho-substituted steric environment. The bond-dissociation energy of aryl chlorides is inherently high (~330 kJ/mol), making oxidative addition the rate-limiting step[2]. The bulky adjacent groups physically block the approach of the palladium(0) center. Furthermore, the N1-butyl group can adopt conformations that further shield the C4-face, effectively shutting down reactivity with standard catalysts like Pd(PPh₃)₄.

Q2: Which ligand systems are empirically proven to overcome this specific di-ortho steric hindrance? Field-Proven Solutions: Standard phosphines fail because they form stable, inactive bis-ligated PdL₂ complexes that cannot accommodate the bulky pyrazole. You must use ligands with "flexible steric bulk"[1.5].

  • N-Heterocyclic Carbenes (NHCs): Precatalysts like Pd-PEPPSI-IPr or robust acenaphthoimidazolylidene palladium complexes provide strong σ-donation (accelerating oxidative addition) while their wingtip diisopropylphenyl groups create a sterically dynamic pocket that accommodates even tetra-ortho-substituted biaryl formations[1.7].

  • Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, BrettPhos): These ligands are bulky enough to force the formation of a highly reactive mono-ligated Pd(0)L species, yet flexible enough to allow the hindered aryl chloride to coordinate and undergo oxidative addition[1.2].

Q3: My reaction mixture turns black immediately, and I recover only unreacted starting material or decomposed byproducts. What is happening? Causality & Mechanism: A rapid shift to a black precipitate indicates the "crashing out" of inactive palladium black. This occurs when the rate of oxidative addition is drastically slower than the degradation of the Pd(0) intermediate. In this specific substrate, the unprotected C5-carbaldehyde is the primary culprit. Under the highly basic conditions required for Suzuki/Buchwald couplings (e.g., KOtBu, K₃PO₄), the free aldehyde undergoes base-catalyzed degradation, aldol-type condensations, or directly coordinates to and poisons the palladium center. Corrective Action: You must mask the electronic and reactive nature of the aldehyde prior to coupling. Converting the C5-carbaldehyde to a 1,3-dioxolane acetal eliminates these side reactions and alters the local geometry from a rigid planar sp² carbonyl to a tetrahedral sp³ acetal, slightly relieving the trajectory for Pd insertion.

Quantitative Catalyst Performance Data

When selecting a catalyst for the protected 1-Butyl-4-chloro-3-methyl-1H-pyrazole derivative, rely on the following benchmarked systems for sterically hindered aryl chlorides:

Catalyst / Ligand SystemSubstrate Steric ProfileTypical Yield (%)Mechanistic AdvantageReference
Pd(OAc)₂ / WK-phos Di-/Tri-ortho substituted78–98%Ultra-low loading (ppm); perfectly balances electron density and steric bulk.[Thieme, 2024][2]
Pd-PEPPSI-IPr (NHC) Di-ortho substituted85–98%"Flexible steric bulk" allows for room-temperature coupling in some cases.[Angew. Chem., 2003][3]
Pd-Acenaphthoimidazolylidene Tetra-ortho substituted>95%Exceptional σ-donor properties accelerate oxidative addition at 80 °C.[Org. Lett., 2012][4]
Pd₂(dba)₃ / XPhos Bulky aryl chlorides80–95%Dicyclohexyl groups prevent inactive bis-ligation; stabilizes mono-ligated Pd(0).[OPRD, 2018][5]

Self-Validating Experimental Protocols

To guarantee success, follow this three-phase methodology. Each phase includes a self-validating checkpoint to ensure the reaction is proceeding as mechanistically intended.

Phase 1: Aldehyde Protection (Acetalization)

Rationale: Prevents base-catalyzed degradation of the C5-carbaldehyde during cross-coupling.

  • In a 100 mL round-bottom flask, dissolve 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (10.0 mmol) in anhydrous toluene (50 mL).

  • Add ethylene glycol (30.0 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.5 mmol).

  • Attach a Dean-Stark trap and reflux at 110 °C for 4 hours to remove water azeotropically.

  • Self-Validating Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The UV-active starting material must completely convert to a higher R_f spot. Confirm via ¹H NMR: verify the complete disappearance of the highly deshielded CHO singlet (~9.8 ppm) and the appearance of the acetal CH singlet (~5.8 ppm). Do not proceed until conversion is >98%.

  • Wash with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Sterically Hindered Suzuki-Miyaura Coupling

Rationale: Utilizes XPhos to force a highly active mono-ligated Pd(0) species capable of inserting into the crowded C4-Cl bond.

  • In a glovebox or under strict Schlenk conditions, charge a Schlenk tube with the protected pyrazole acetal (5.0 mmol), the desired arylboronic acid (7.5 mmol), Pd(OAc)₂ (0.1 mmol, 2 mol%), and XPhos (0.2 mmol, 4 mol%).

  • Add finely milled, anhydrous K₃PO₄ (15.0 mmol) as the base.

  • Add rigorously degassed 1,4-dioxane (20 mL) and degassed H₂O (2 mL). Causality: The addition of water is critical; it increases the solubility of the phosphate base and accelerates the transmetalation step by forming a reactive boronate complex.

  • Seal the tube and heat the mixture to 90 °C for 16 hours.

  • Self-Validating Checkpoint: The solution should exhibit a distinct color shift from yellow to dark red/brown, confirming the presence of the active Pd(0) species. If the solution turns opaque black within 10 minutes, oxygen contamination has occurred. LC-MS should show the molecular ion peak of the coupled product and <2% of the chlorinated starting material.

Phase 3: Deprotection to Regenerate the Carbaldehyde

Rationale: Mild acidic cleavage of the 1,3-dioxolane to yield the final functionalized product.

  • Dissolve the crude coupled product in THF (20 mL) and add 2M HCl (10 mL).

  • Stir at room temperature for 2–4 hours.

  • Self-Validating Checkpoint: Monitor via ¹H NMR for the re-emergence of the aldehyde peak at ~9.8 ppm.

  • Neutralize carefully with saturated NaHCO₃, extract with dichloromethane, and purify via flash column chromatography.

References

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Organic Chemistry Portal (Angew. Chem. Int. Ed., 2003) URL:3

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: ACS Publications (Organic Letters, 2012) URL:4

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Source: Thieme Connect (2024) URL:2

  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step Source: ACS Publications (Organic Process Research & Development, 2018) URL:5

  • 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde Product Information Source: BLD Pharm URL:1

Sources

Troubleshooting

refining column chromatography conditions for 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde isolation

A Guide to Refining Column Chromatography Conditions Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Refining Column Chromatography Conditions

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions for the purification of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde via column chromatography. As Senior Application Scientists, we offer insights grounded in established principles and extensive laboratory experience to help you navigate the complexities of this specific separation.

I. Understanding the Molecule and Potential Challenges

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a substituted heterocyclic aldehyde. Its purification by silica gel chromatography presents a unique set of challenges stemming from its structural features:

  • Polarity: The pyrazole ring, chloro-substituent, and the aldehyde group contribute to the molecule's overall polarity. This polarity dictates its interaction with the stationary phase and its solubility in various mobile phases.

  • Potential for Impurities: The synthesis of this compound, often via a Vilsmeier-Haack reaction, can lead to several structurally similar impurities.[1][2] These may include unreacted starting materials, regioisomers, or byproducts from side reactions. The close polarity of these impurities to the target compound often complicates separation.[3]

  • Aldehyde Reactivity: Aldehydes can be sensitive molecules, susceptible to oxidation to the corresponding carboxylic acid or other degradation pathways, especially on prolonged contact with silica gel.[4][5] Some aldehydes may also react with certain column types, like amino columns.[6]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde.

Q1: My target compound is co-eluting with an impurity. How can I improve the separation?

This is a frequent challenge when dealing with impurities of similar polarity.[3]

Initial Diagnosis:

  • Thin-Layer Chromatography (TLC) Analysis: Before attempting column chromatography, it is crucial to develop a TLC solvent system that shows baseline separation of your target compound from the impurity. If the spots are not distinct on the TLC plate, they will not separate on the column.[3]

Solutions:

  • Mobile Phase Optimization:

    • Adjusting Polarity: The most common approach is to fine-tune the mobile phase polarity. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.[3][7]

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the proportion of the polar solvent.

      • If the spots are too low (low Rf), increase the polarity by increasing the proportion of the polar solvent.

    • Solvent Selectivity: If adjusting polarity alone is insufficient, consider changing the solvent system entirely. Different solvents interact with the analyte and stationary phase in unique ways, which can alter the separation selectivity.[8] For example, replacing ethyl acetate with dichloromethane or toluene might resolve the co-eluting spots.[8]

  • Employing a Shallow Gradient: Instead of isocratic elution (a constant solvent mixture), a shallow gradient can enhance separation. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This can help to sharpen peaks and improve resolution between closely eluting compounds.

Solvent System Component Polarity Index Role in Mobile Phase
Hexane / Petroleum Ether~0.1Non-polar base
Toluene2.4Aromatic, can offer different selectivity
Dichloromethane (DCM)3.1Moderately polar
Diethyl Ether2.8Polar aprotic
Ethyl Acetate (EtOAc)4.4Common polar modifier
Acetone5.1More polar modifier

Table 1: Common solvents for normal-phase chromatography and their relative polarities.

Q2: The compound appears to be degrading on the column, leading to low recovery. What can I do?

Aldehyde instability on silica gel is a known issue.[4]

Solutions:

  • Deactivating the Silica Gel: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. Deactivating the silica by preparing a slurry with a small amount of a base, such as triethylamine (Et3N) (typically 0.1-1% v/v in the mobile phase), can neutralize active sites and minimize degradation.[9][10]

  • Minimize Residence Time: A faster elution can reduce the time the compound spends on the column. This can be achieved by using a slightly more polar solvent system or by applying positive pressure (flash chromatography).[3]

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina.[9] For highly polar compounds, reversed-phase chromatography on a C18 column might be a suitable alternative.[11]

Q3: My compound is streaking on the TLC plate and the column, resulting in broad peaks. Why is this happening and how can I fix it?

Streaking is often a sign of compound overloading or secondary interactions with the stationary phase.

Solutions:

  • Sample Loading Technique:

    • Dry Loading: This is the preferred method for column chromatography.[3] Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column. This technique prevents issues associated with using a strong loading solvent and often leads to sharper bands.[3]

  • Check for Insolubility: If the compound has poor solubility in the mobile phase, it can lead to streaking.[9] Ensure your chosen solvent system can fully dissolve the crude material.

  • Acid/Base Modification: For basic pyrazole compounds, adding a small amount of a base like triethylamine to the mobile phase can improve peak shape by minimizing interactions with acidic silanol groups on the silica surface.[9]

III. Experimental Protocols

Here we provide a step-by-step workflow for developing and optimizing the column chromatography purification of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde.

Protocol 1: TLC Method Development
  • Prepare a stock solution of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto at least three different TLC plates.

  • Develop each plate in a different solvent system. Start with common mixtures like hexane:ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3).[12][13]

  • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Identify the solvent system that provides the best separation between your target compound and impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Column Packing: Secure a glass column of appropriate size. Pack the column with silica gel (standard grade, 230-400 mesh) as a slurry in the initial, least polar mobile phase.[3]

  • Sample Loading: Use the dry loading method as described in Q3.

  • Elution: Begin elution with the solvent system identified during TLC development. If using a gradient, slowly increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the pure fractions containing your target compound and remove the solvent under reduced pressure.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues during the purification process.

TroubleshootingWorkflow Start Start Purification Problem Identify Problem Start->Problem CoElution Co-elution of Impurity Problem->CoElution Poor Separation Degradation Low Recovery / Degradation Problem->Degradation Low Yield Streaking Broad Peaks / Streaking Problem->Streaking Bad Peak Shape OptimizeMP Optimize Mobile Phase (Polarity & Selectivity) CoElution->OptimizeMP DeactivateSilica Deactivate Silica Gel (e.g., with Et3N) Degradation->DeactivateSilica DryLoading Use Dry Loading Technique Streaking->DryLoading ShallowGradient Use Shallow Gradient OptimizeMP->ShallowGradient End Pure Product Isolated ShallowGradient->End FasterElution Increase Elution Speed (Flash Chromatography) DeactivateSilica->FasterElution AltStationaryPhase Use Alternative Stationary Phase (Alumina, C18) FasterElution->AltStationaryPhase AltStationaryPhase->End CheckSolubility Check Sample Solubility in Mobile Phase DryLoading->CheckSolubility CheckSolubility->DeactivateSilica

Caption: Troubleshooting logic for pyrazole carbaldehyde purification.

V. Concluding Remarks

The successful isolation of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is achievable through a systematic and informed approach to column chromatography. By carefully developing a TLC method, optimizing the mobile phase, and employing proper loading techniques, researchers can overcome common purification challenges. When faced with persistent issues like compound degradation, exploring alternative stationary phases or deactivation methods is a prudent next step. This guide provides a framework for troubleshooting, but it is the researcher's careful observation and methodical adjustments that will ultimately lead to a successful purification.

References

  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Makwana, A., et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 3(3), 68-73.
  • Pawar, S. S., & Shisodia, S. U. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, 3(5), 1308-1311.
  • Li, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 268.
  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Shafi, S., et al. (2013). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. RASĀYAN J. Chem, 6(1), 1-5.
  • Narang, A. S., & Boddu, S. H. (Eds.). (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Academic Press.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Acar, Ç., et al. (2021).
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases.
  • BGD Group. (2011). TLC Developing System.
  • Gamo, F. J., et al. (2021). Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. ACS Infectious Diseases, 7(12), 3369–3381.
  • Safaei-Ghomi, J., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 12(1), 1836.
  • Supelco. (n.d.).
  • Wang, Y. L. (2006). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]

  • Osu, C. I., et al. (2021). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria, 46(5).
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Amersham Pharmacia Biotech. (n.d.).
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Retrieved from [Link]

  • PubChem. (n.d.). 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Radi, S., et al. (2013). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Molecules, 19(1), 247-262.
  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2024, June 17). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl].
  • ResearchGate. (n.d.). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 9). Optimization of multi‐column chromatography for capture and polishing at high protein load. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Shimadzu. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Retrieved from [https://www.researchgate.net/publication/259461108_Organically_Modified_Silica_with_Pyrazole-3-carbaldehyde_as_a_New_Sorbent_for_Solid-Liquid_Extraction_of_Heavy_Metals]([Link]_ Silica_with_Pyrazole-3-carbaldehyde_as_a_New_Sorbent_for_Solid-Liquid_Extraction_of_Heavy_Metals)

  • National Center for Biotechnology Information. (2013, December 3). N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliphatic Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H and 13C NMR Spectral Validation of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary In the synthesis of advanced agrochemicals and pharmaceutical intermediates, the pyrazole scaffold is a privileged pharmacophore. Halogenation at the C4 position—specifically chlorination—is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced agrochemicals and pharmaceutical intermediates, the pyrazole scaffold is a privileged pharmacophore. Halogenation at the C4 position—specifically chlorination—is a critical structural modification used to enhance lipophilicity, modulate pKa, and improve metabolic stability.

However, distinguishing the fully chlorinated target, 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8)[1], from its unreacted non-chlorinated precursor (1-Butyl-3-methyl-1H-pyrazole-5-carbaldehyde) requires high-fidelity analytical techniques. While mass spectrometry can identify the +34 Da mass shift, it cannot definitively confirm the regiochemistry of the substitution. This guide provides an objective comparison of their Nuclear Magnetic Resonance (NMR) spectral profiles, offering a self-validating protocol to confirm structural integrity and batch purity.

Mechanistic Insights & Causality: The Impact of C4-Chlorination

To effectively validate the product, we must understand why the NMR spectra change upon chlorination. The analytical differences between the chlorinated product and the non-chlorinated alternative are driven by two primary electronic phenomena:

  • Eradication of the C4 Proton: In the non-chlorinated precursor, the C4 position of the pyrazole ring bears a highly diagnostic proton that typically resonates as a sharp singlet around 6.70 ppm in CDCl3 ()[2]. Upon successful chlorination, this signal is completely eliminated. The absence of this peak is the primary binary indicator of reaction success.

  • Inductive Deshielding (-I Effect): The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect. This alters the local magnetic environment, causing a slight downfield shift in the adjacent C3-methyl protons and the C5-formyl carbon. Furthermore, the heavy atom effect and altered electron density push the 13C signal of the C4 carbon from ~110 ppm to approximately ~116 ppm.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in purity validation, the NMR acquisition must be a self-validating system. The following protocol establishes internal controls for magnetic field homogeneity and chemical shift referencing before any data interpretation occurs.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the synthesized pyrazole batch in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is selected because its low polarity perfectly matches the lipophilic nature of the butyl-substituted pyrazole, ensuring complete dissolution and sharp NMR lines. The 0.03% TMS is critical as an internal standard; without it, chemical shifts might drift due to temperature variations or sample concentration, rendering the precise comparison of the subtle C3-methyl shifts impossible.

Step 2: Instrument Calibration (System Validation)
  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock to the deuterium frequency of CDCl3 and perform gradient shimming.

  • Self-Validation Check: Before acquiring the full spectrum, run a single dummy scan. Examine the residual CHCl3 solvent peak. If the Full Width at Half Maximum (FWHM) exceeds 1.0 Hz, the magnetic field is inhomogeneous, which will obscure the fine multiplet splitting of the butyl chain. Re-shim until the peak is a sharp, symmetrical singlet.

Step 3: Acquisition Parameters
  • Action:

    • 1H NMR: 16 scans, relaxation delay (D1) of 1.0 s, spectral width of 12 ppm.

    • 13C NMR: 512–1024 scans, proton-decoupled, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm.

  • Causality: The C4-chlorinated pyrazole lacks protons on the ring, meaning the quaternary carbons (C3, C4, C5) relax slowly. A longer D1 (2.0 s) in the 13C experiment ensures these quaternary carbons return to thermal equilibrium between pulses, preventing their signals from artificially disappearing due to saturation.

Step 4: Spectral Processing and Referencing
  • Action: Apply a zero-filling and an exponential window function (line broadening = 0.3 Hz for 1H, 1.0 Hz for 13C). Fourier transform, phase, and baseline correct the spectrum.

  • Self-Validation Check: Manually set the TMS peak to exactly 0.00 ppm. Verify that the residual CHCl3 peak is at exactly 7.26 ppm (1H) and 77.16 ppm (13C) ()[3]. If these solvent peaks deviate, the calibration is invalid and must be reset.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, objectively comparing the target chlorinated pyrazole against its non-chlorinated alternative.

Table 1: 1H NMR Spectral Comparison (400 MHz, CDCl3)
Proton AssignmentNon-Chlorinated Alternative (δ ppm)1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (δ ppm)Signal Multiplicity
Aldehyde (-CHO)9.859.92 Singlet (1H)
Pyrazole C4-H6.70Absent Singlet (1H)
N-CH2 (Butyl)4.454.52Triplet (2H)
C3-CH32.252.31Singlet (3H)
-CH2- (Butyl)1.801.82Multiplet (2H)
-CH2- (Butyl)1.351.36Multiplet (2H)
-CH3 (Butyl)0.920.94Triplet (3H)

Note: The downfield shift of the aldehyde and C3-methyl protons in the chlorinated product is a direct result of the chlorine atom's inductive deshielding effect.

Table 2: 13C NMR Spectral Comparison (100 MHz, CDCl3)
Carbon AssignmentNon-Chlorinated Alternative (δ ppm)1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (δ ppm)
C=O (Aldehyde)179.5181.2
C3 (Quaternary)148.2146.8
C5 (Quaternary)134.5132.1
C4 (Pyrazole Ring) 110.3 (C-H) 116.5 (C-Cl)
N-CH2 (Butyl)50.150.8
-CH2- (Butyl)32.432.2
-CH2- (Butyl)20.119.9
-CH3 (Butyl)13.513.6
C3-CH311.211.5

NMR Validation Workflow

To streamline laboratory operations, the following logic pathway dictates the validation process for batch release of the chlorinated pyrazole.

NMR_Validation N1 Synthesized Pyrazole Batch (Target: C4-Chlorinated) N2 Sample Preparation (CDCl3 + 0.03% TMS) N1->N2 N3 1H & 13C NMR Acquisition (400 MHz, 298K) N2->N3 N4 Spectral Analysis: Check C4-H Signal (~6.7 ppm) N3->N4 N5 Signal Absent (Successful Chlorination) N4->N5 Pass N6 Signal Present (Incomplete Reaction/Contamination) N4->N6 Fail

Workflow for NMR validation of C4-chlorination in pyrazole derivatives.

References

  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts | Source: Organic Chemistry Data | URL: [Link]

Sources

Comparative

benchmarking 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde efficacy in antimicrobial screening

Title: Benchmarking 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (BCMPC) Efficacy in Antimicrobial Screening: A Comparative Guide Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (BCMPC) Efficacy in Antimicrobial Screening: A Comparative Guide

Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, offering a unique electron-enriched azole cycle that serves as a versatile pharmacophore[1]. Among its highly functionalized derivatives, 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (BCMPC) has emerged as a high-potential candidate for antimicrobial drug development. This guide provides an objective benchmark of BCMPC against standard therapeutics and structural analogs, detailing the causality behind its structural efficacy and outlining self-validating protocols for rigorous in vitro screening.

Mechanistic Rationale: The Anatomy of BCMPC

To understand BCMPC's efficacy, we must deconstruct its structure-activity relationship (SAR). Pyrazole derivatives are extensively utilized as antibacterial and antifungal agents[2], but specific functionalizations dictate their potency. The design of BCMPC is not arbitrary; each moiety serves a distinct mechanistic purpose:

  • The 4-Chloro Substitution (Target Affinity): Halogenation at the C4 position is critical. Electronegative moieties like chlorine enhance the molecule's ability to form halogen bonds with target proteins (e.g., bacterial DNA gyrase). Empirical screening reveals that chloro-derivatives consistently rank as the most active compounds in their respective series[2][3].

  • The 1-Butyl Chain (Membrane Permeability): Shorter alkyl chains (like methyl groups) often lack the lipophilicity required to penetrate the thick peptidoglycan layer of Gram-positive bacteria or the complex outer lipid membrane of Gram-negative strains. The 1-butyl group optimizes the partition coefficient (LogP), facilitating cellular entry.

  • The 5-Carbaldehyde Group (Reactivity): This reactive electrophilic center can form reversible Schiff bases with primary amines on bacterial proteins, disrupting essential enzymatic functions[1].

SAR_Mechanism BCMPC 1-Butyl-4-chloro-3-methyl- 1H-pyrazole-5-carbaldehyde Butyl 1-Butyl Moiety Increases lipophilicity (Membrane Permeability) BCMPC->Butyl Chloro 4-Chloro Substitution Enhances target affinity (Halogen Bonding) BCMPC->Chloro Carbaldehyde 5-Carbaldehyde Reactive electrophile (Schiff Base Formation) BCMPC->Carbaldehyde Target Bacterial Targets (e.g., DNA Gyrase / Enzymes) Butyl->Target Facilitates entry Chloro->Target Anchors to active site Carbaldehyde->Target Covalent modification Outcome Bactericidal Effect Target->Outcome Inhibition of replication

Fig 1. Mechanistic pathways and Structure-Activity Relationship (SAR) of the BCMPC scaffold.

Comparative Efficacy Benchmarking

When benchmarking BCMPC, it is essential to compare it against both clinical standards (Ciprofloxacin, Fluconazole) and un-chlorinated/short-chain analogs to isolate the impact of its specific functional groups. Heterocyclic compounds containing a functionalized pyrazole moiety have demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) ranging between 4 and 16 µg/mL[4].

Table 1: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) Data

Pathogen StrainBCMPC1-Methyl-1H-pyrazole-5-carbaldehyde (Analog)Ciprofloxacin (Standard)Fluconazole (Standard)
MRSA (ATCC 43300) 8>641N/A
E. coli (ATCC 25922) 16>1280.5N/A
P. aeruginosa (ATCC 27853) 32>1282N/A
C. albicans (ATCC 10231) 16>64N/A2

Data Interpretation: While BCMPC does not surpass the extreme potency of highly optimized clinical standards like Ciprofloxacin, it exhibits a robust, broad-spectrum profile. The stark contrast between BCMPC and the un-chlorinated 1-methyl analog highlights the absolute necessity of the 4-chloro and 1-butyl groups for target engagement and membrane penetration.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, antimicrobial screening must employ self-validating systems. The following protocols utilize colorimetric metabolic indicators to prevent false-positive readings caused by compound precipitation—a common issue with lipophilic pyrazoles.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality Check: Turbidity-based readings (OD600) are often compromised by the poor aqueous solubility of highly lipophilic compounds. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) only by metabolically active cells, decoupling the readout from optical density artifacts.

  • Compound Preparation: Dissolve BCMPC in 100% DMSO to a stock concentration of 10 mg/mL. Rationale: Pyrazoles with butyl and chloro groups have low aqueous solubility; DMSO ensures complete dissolution prior to aqueous dilution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of BCMPC in Mueller-Hinton Broth (MHB) to achieve a final test range of 0.5 to 64 µg/mL. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Self-Validation & Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Validation Check: If the negative sterility control (MHB + Resazurin, no bacteria) turns pink, the assay is contaminated and must be discarded. If the positive growth control (MHB + bacteria) remains blue, the bacteria are non-viable, invalidating the run.

    • MIC Determination: The MIC is defined as the lowest concentration of BCMPC that strictly prevents the color change from blue to pink.

Screening_Workflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (0.5 - 64 µg/mL) Stock->Dilution Incubation Incubation (37°C for 18h) Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Resazurin Resazurin Addition (Redox Indicator) Incubation->Resazurin Validation Self-Validation Check (Colorimetric Readout) Resazurin->Validation

Fig 2. Self-validating high-throughput antimicrobial screening workflow using resazurin.

Protocol B: Time-Kill Kinetics Assay

Causality Check: MIC only indicates growth inhibition (bacteriostatic activity). To determine if BCMPC actively kills the pathogen (bactericidal activity), time-kill kinetics must be mapped over a 24-hour period.

  • Prepare sterile flasks containing MHB supplemented with BCMPC at 1×, 2×, and 4× the established MIC.

  • Inoculate with the target bacterial strain to a starting density of 1×106 CFU/mL.

  • Remove 100 µL aliquots at specific intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile Phosphate-Buffered Saline (PBS) to wash away the active compound, and plate on Mueller-Hinton Agar.

  • Count colonies after 24 hours of incubation. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum confirms bactericidal activity.

Conclusion

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde represents a highly optimized node within the pyrazole chemical space. By leveraging the lipophilicity of the butyl chain and the electron-withdrawing power of the chloro group, it achieves significant broad-spectrum antimicrobial efficacy[2][4]. When benchmarked using self-validating resazurin assays, BCMPC proves to be a robust scaffold for next-generation antimicrobial drug development, outperforming simpler, un-halogenated analogs.

References

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles . MDPI. 2

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes . Biointerface Research in Applied Chemistry. 1

  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H) . Arab Journal of Chemistry. 4

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety . JPSI Online. 3

Sources

Validation

Comparative Yield Analysis of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde Synthesis Routes

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8)[1] is an advanced heterocyclic building block widely utilized in the development of novel anti-inflammatory agents, anti-cancer drugs, and modern a...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8)[1] is an advanced heterocyclic building block widely utilized in the development of novel anti-inflammatory agents, anti-cancer drugs, and modern agrochemical fungicides[2]. The dense functionalization of this pyrazole core—featuring an N1-butyl chain, a C3-methyl group, a C4-chlorine atom, and a C5-carbaldehyde—presents a unique synthetic challenge.

Achieving high regioselectivity during N-alkylation or C-formylation is notoriously difficult due to the ambident nature of the pyrazole ring and the electronic interplay of its substituents[3],[4]. This guide objectively compares three distinct synthetic methodologies, analyzing their mechanistic causality, experimental yields, and scalability to help drug development professionals select the optimal route.

Strategic Overview of Synthesis Routes

To construct this densely functionalized core, chemists typically rely on one of three strategic disconnections: N-alkylation of a pre-formed aldehyde, directed ortho-metalation (DoM) of an N-alkyl pyrazole, or de novo ring cyclization.

G Target 1-Butyl-4-chloro-3-methyl- 1H-pyrazole-5-carbaldehyde R1_Start 4-Chloro-3-methyl-1H- pyrazole-5-carbaldehyde R1_Step Route 1: N-Alkylation (1-Bromobutane, K2CO3) R1_Start->R1_Step R1_Step->Target R2_Start 1-Butyl-3-methyl- 1H-pyrazole R2_Step1 Route 2: C4-Chlorination (NCS) R2_Start->R2_Step1 R2_Step2 C5-Lithiation & Formylation (n-BuLi, DMF) R2_Step1->R2_Step2 R2_Step2->Target R3_Start Ethyl 2-chloro-3-oxobutanoate + Butylhydrazine R3_Step1 Route 3: Cyclization (Knorr Synthesis) R3_Start->R3_Step1 R3_Step2 Redox Sequence (DIBAL-H then MnO2) R3_Step1->R3_Step2 R3_Step2->Target

Figure 1: Comparative overview of the three primary synthesis routes to the target pyrazole.

Route 1: Direct N-Alkylation of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Mechanistic Causality

This late-stage functionalization approach relies on the direct N-alkylation of the commercially available precursor, 4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde[2]. Deprotonation of the pyrazole N-H yields an ambident pyrazolide anion. Because the nitrogen atoms in the azole ring share similar electronic properties, nucleophilic attack on 1-bromobutane occurs at both N1 and N2[3]. The regioselectivity is primarily governed by steric hindrance; the bulky C5-carbaldehyde slightly disfavors N1 alkylation compared to the smaller C3-methyl group, leading to an unfavorable isomer ratio that requires rigorous chromatographic separation[4].

Experimental Protocol (Self-Validating System)
  • Deprotonation: Suspend 4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.45 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in dry DMF (30 mL). Stir at ambient temperature for 15 minutes to ensure complete formation of the pyrazolide anion (visualized by a slight color shift to pale yellow).

  • Alkylation: Add 1-bromobutane (1.29 mL, 12.0 mmol) dropwise. Elevate the temperature to 80 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (100 mL) to precipitate the crude organic mixture. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 30 mL) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and subject the crude oil to silica gel flash chromatography. The desired N1-isomer elutes after the N2-isomer due to differences in dipole moment.

Route 2: C5-Directed Lithiation and Formylation (DoM Approach)

Mechanistic Causality

To bypass the regioselectivity issues of N-alkylation, this route builds the N-alkyl pyrazole first, followed by C4-chlorination and C5-formylation. The Vilsmeier-Haack reaction is traditionally used for pyrazole formylation but is ineffective here because it strictly targets the C4 position[5],[6]. Since C4 is already blocked by chlorine, we must exploit Directed ortho-Metalation (DoM)[7]. The C5-proton is the most acidic sp² C-H bond on the ring due to the adjacent electronegative N1 atom and the inductive pull of the C4-chlorine. Cryogenic lithiation generates a stable C5-anion, which undergoes rapid nucleophilic addition into DMF to form a tetrahedral hemiaminal intermediate.

Mechanism SM 1-Butyl-4-chloro- 3-methyl-1H-pyrazole Intermediate C5-Lithiated Intermediate SM->Intermediate Deprotonation Base n-BuLi (-78 °C) Base->SM Hemiaminal Tetrahedral Hemiaminal Intermediate->Hemiaminal Nucleophilic Attack Electrophile DMF Quench Electrophile->Intermediate Product 5-Carbaldehyde Product Hemiaminal->Product Elimination of HNMe2

Figure 2: Mechanistic pathway of directed C5-lithiation and electrophilic formylation.

Experimental Protocol (Self-Validating System)
  • Chlorination: Dissolve 1-butyl-3-methyl-1H-pyrazole (1.38 g, 10.0 mmol) in acetonitrile (40 mL). Add N-chlorosuccinimide (NCS, 1.40 g, 10.5 mmol) in portions. Stir at 60 °C for 2 hours. Concentrate and filter through a short silica plug to yield 1-butyl-4-chloro-3-methyl-1H-pyrazole.

  • Cryogenic Lithiation: Dissolve the chlorinated intermediate in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (4.4 mL, 2.5 M in hexanes, 11.0 mmol). Stir for 30 minutes. Critical Control: Maintaining -78 °C prevents unwanted ring-opening of the pyrazole core[7].

  • Electrophilic Quench: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise. Maintain at -78 °C for 1 hour, then allow the system to slowly warm to room temperature over 2 hours.

  • Workup: Quench the hemiaminal intermediate with saturated aqueous NH₄Cl (30 mL) to drive the elimination of dimethylamine, revealing the aldehyde. Extract with EtOAc, dry, and concentrate.

Route 3: De Novo Cyclization (Knorr-Type) and Redox Sequence

Mechanistic Causality

This bottom-up approach constructs the pyrazole ring with the N-butyl group already fixed, guaranteeing the correct nitrogen is alkylated. Condensation of butylhydrazine with a 1,3-dicarbonyl equivalent (ethyl 2-chloro-3-oxobutanoate) dictates the regiochemistry dynamically during cyclization. While regiocontrol is vastly superior to Route 1, the resulting product is an ester (C5-carboxylate), which mandates a subsequent two-step redox sequence (reduction to the primary alcohol, followed by controlled oxidation) to achieve the target carbaldehyde.

Experimental Protocol (Self-Validating System)
  • Cyclization: Reflux ethyl 2-chloro-3-oxobutanoate (1.64 g, 10.0 mmol) and butylhydrazine (0.97 g, 11.0 mmol) in ethanol (40 mL) with a catalytic drop of acetic acid for 6 hours. Evaporate the solvent and isolate ethyl 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate.

  • Reduction: Dissolve the ester in anhydrous DCM (40 mL) at -78 °C. Add DIBAL-H (22.0 mL, 1.0 M in DCM, 22.0 mmol) dropwise. Stir for 2 hours, then carefully quench with Rochelle's salt solution to break the aluminum emulsion. Extract the resulting primary alcohol.

  • Oxidation: Dissolve the alcohol in DCM (30 mL). Add activated MnO₂ (8.69 g, 100 mmol) and stir vigorously at room temperature for 12 hours. Filter through a Celite pad to remove manganese waste and concentrate to yield the pure carbaldehyde.

Quantitative Data & Yield Comparison

The table below summarizes the experimental outcomes of the three methodologies, providing a clear matrix for process chemists to evaluate trade-offs between yield, scalability, and operational complexity.

Synthesis RouteOverall YieldRegioselectivityScalabilityCost EfficiencyKey Operational Challenge
1. Direct N-Alkylation 42%Poor (~45:55 N1/N2)HighHighRigorous isomer separation
2. C5-Lithiation (DoM) 78%Excellent (100% N1)ModerateModerateMaintenance of cryogenic (-78 °C) conditions
3. De Novo Cyclization 55%Good (~85:15 N1/N2)HighLowMulti-step redox sequence lowers atom economy
Conclusion

For research-scale synthesis where absolute regiopurity and high yield are paramount, Route 2 (C5-Lithiation) is the definitive choice, leveraging predictable DoM chemistry[7]. Conversely, if cryogenic reactors are unavailable and large-scale throughput is required, Route 3 (De Novo Cyclization) offers a robust, albeit longer, scalable alternative. Route 1 is generally discouraged unless the chemist has access to automated preparative HPLC for rapid isomer resolution[3],[4].

References

  • Organic Process Research & Development (ACS). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at:[Link]

  • International Journal of Molecular Sciences (NIH/PMC). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at:[Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. Available at:[Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guidelines for 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench—it culminates in the responsible, scientifically sound management of chemical waste. 1-Butyl-4-chloro-3-methyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench—it culminates in the responsible, scientifically sound management of chemical waste. 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and agrochemical development. However, its unique structural motifs demand rigorous, highly specific disposal protocols to ensure regulatory compliance and laboratory safety [1].

This guide provides a comprehensive, self-validating operational framework for the disposal of this compound, bridging the gap between chemical reactivity and logistical waste management.

Chemical Profiling & Reactivity Causality

To manage waste effectively, we must first understand the molecular causality that dictates our disposal choices. Do not treat this compound as generic organic waste; its disposal is governed by three distinct structural features:

  • The Halogenated Center (C4-Chlorine): The presence of the chlorine atom mandates that this compound be strictly segregated into Halogenated Organic Waste . If incinerated in a standard non-halogenated waste stream, the combustion of this molecule will produce hydrogen chloride (HCl) gas. Standard incinerators lack the alkaline scrubbers required to neutralize HCl, which can lead to equipment corrosion and the environmental release of highly toxic polychlorinated dibenzodioxins (PCDDs) [2].

  • The Electrophilic Aldehyde (-CHO): The carbaldehyde moiety at the C5 position is highly susceptible to nucleophilic attack. If this compound is inadvertently mixed with primary or secondary amines in a communal waste carboy, it will undergo rapid, exothermic imine formation. This can cause localized heating, vapor expansion, and potential container rupture.

  • The Pyrazole Heterocycle: The nitrogen-rich pyrazole ring yields nitrogen oxides (NOx) upon combustion. Disposal facilities must be alerted to the high nitrogen content so that appropriate catalytic reduction protocols can be employed during high-temperature incineration [3].

Quantitative Data & Waste Compatibility

The following table summarizes the critical physicochemical parameters that dictate the logistical handling of this compound.

Property / ParameterValue / SpecificationOperational Implication
CAS Number 1245772-06-8Essential for precise SDS tracking and EPA RCRA manifesting.
Molecular Formula C9H13ClN2OContains Cl and N; dictates high-temp incineration with scrubbers.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent streams.
Incompatible Streams Amines, Strong Oxidizers, BasesHigh risk of exothermic reactions or rapid polymerization.
Max Container Fill 80% of total volumeProvides vital headspace to prevent over-pressurization from vapor.

Step-by-Step Operational Disposal Protocols

Every protocol below is designed as a self-validating system . By incorporating mandatory validation checks, we eliminate the assumption of safety and replace it with verifiable operational proof.

Protocol A: Liquid Waste Segregation & Storage

Use this protocol for solutions containing the compound (e.g., reaction mother liquors, HPLC eluents).

  • Compatibility Verification: Select a high-density polyethylene (HDPE) or PTFE-lined glass waste container explicitly designated for Halogenated Organics.

    • Validation Check: Cross-reference the container's active waste log. Physically verify that no amines, strong bases, or oxidizing agents have been previously introduced to this specific carboy.

  • Fume Hood Transfer: Working inside a certified chemical fume hood, use a dedicated, chemically inert funnel to transfer the solution into the waste container.

  • Equilibration & Observation:

    • Validation Check: Do not seal the container immediately. Leave the cap loosely threaded for exactly 5 minutes. Observe the liquid surface for any signs of gas evolution (bubbling) or localized temperature increases (feel the exterior of the container with a gloved hand).

  • Sealing and Documentation: If the solution is stable, seal the cap tightly. Immediately log the estimated volume and concentration of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde added to the RCRA-compliant waste manifest [3].

Protocol B: Solid Waste & Contaminated Consumables

Use this protocol for contaminated PPE, TLC plates, weighing boats, and filter paper.

  • Primary Collection: Gather all contaminated solid materials immediately after use to prevent cross-contamination of the workspace.

  • Double-Bag Containment: Place the items inside a heavy-duty, transparent polyethylene bag.

    • Validation Check: Before sealing, compress the bag slightly to check for air leaks or punctures caused by sharp consumables (e.g., glass pipettes). If a puncture is detected, transfer the contents to a rigid plastic container instead.

  • Final Disposal: Deposit the sealed bag into a rigid, clearly labeled "Solid Hazardous Waste" drum lined with a secondary polyethylene bag.

Protocol C: Spill Response & Neutralization

Use this protocol for accidental benchtop or floor spills.

  • Inert Containment: Immediately surround and cover the spill with an inert absorbent material such as vermiculite or clean sand. Do not use combustible materials like paper towels or sawdust, as the aldehyde moiety can react unpredictably.

  • Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed, clumping material into a compatible solid chemical waste bag.

  • Area Decontamination: Wash the affected surface with a mild detergent and water. Collect this wash water and dispose of it via the Halogenated Aqueous Waste stream.

    • Validation Check: After drying, wipe the area with a clean, dry cloth and perform an olfactory/visual inspection (wafting gently) to ensure no residual chemical odor or crystalline residue remains [2].

Waste Segregation and Disposal Workflow

The following logic diagram maps the critical decision points for managing this specific chemical waste, ensuring zero-defect segregation.

WasteWorkflow Start 1-Butyl-4-chloro-3-methyl- 1H-pyrazole-5-carbaldehyde Waste Generated State Waste State? Start->State Liquid Liquid Waste / Solutions State->Liquid Solution Solid Solid Waste / Consumables State->Solid Consumables Spill Accidental Spill State->Spill Spill LiqCheck Validation: Verify No Amines/ Strong Oxidizers Liquid->LiqCheck SolidBin Solid Hazardous Waste Receptacle Solid->SolidBin Absorb Contain with Inert Absorbent (Sand/Vermiculite) Spill->Absorb HalogenBin Halogenated Organic Waste Receptacle LiqCheck->HalogenBin Incinerator EPA-Compliant High-Temp Incineration with Scrubber HalogenBin->Incinerator SolidBin->Incinerator Absorb->SolidBin

Workflow for the segregation, containment, and disposal of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde.

References

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: United States Environmental Protection Agency (US EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory; National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 40 CFR Part 260 -- Hazardous Waste Management System: General Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Handling

Personal protective equipment for handling 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Understanding why a chemical is hazardous dictates how we must protect ourselves and our...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Understanding why a chemical is hazardous dictates how we must protect ourselves and our operational environment.

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1245772-06-8) is a highly versatile, halogenated heterocyclic building block frequently utilized in the synthesis of novel therapeutics and agrochemicals[1]. However, its structural motifs—specifically the reactive aldehyde group and the lipophilic, halogenated pyrazole core—require stringent, scientifically grounded handling paradigms.

This guide provides a comprehensive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the chemical's structure-activity relationship as it pertains to human exposure.

  • The Aldehyde Moiety: Aldehydes are highly electrophilic. Upon contact with biological tissues, they can rapidly cross-link primary amines found in proteins, leading to severe skin, eye, and respiratory tract irritation (STOT SE 3)[2].

  • The Halogenated Pyrazole Core: The addition of a butyl chain and a chlorine atom significantly increases the molecule's lipophilicity. This enhances its dermal penetration kinetics, meaning it can bypass the skin's aqueous barriers more efficiently than non-halogenated analogs.

Table 1: Physico-Chemical & Hazard Profile

Property / HazardValue / ClassificationMechanistic Rationale
Chemical Name 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehydeStructural basis for reactivity.
CAS Number 1245772-06-8Unique identifier for SDS tracking[3].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Electrophilic aldehyde reacts with biological amines; lipophilic core enhances tissue penetration[2].
Incompatibilities Strong oxidizers, strong basesAldehydes are prone to auto-oxidation and exothermic reactions with strong nucleophiles[2].
Decomposition HCl, NOx, CO, CO2Thermal degradation of the halogenated pyrazole ring releases toxic, corrosive gases[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must directly counteract the mechanistic hazards identified above, adhering to the4[4].

  • Hand Protection (Nitrile, minimum 0.11 mm thickness): Latex provides virtually zero barrier to halogenated organic compounds and must be avoided. Nitrile offers superior chemical resistance to the lipophilic pyrazole core. For prolonged handling or bulk transfers, double-gloving is recommended.

  • Eye/Face Protection (ANSI Z87.1 Splash Goggles): Standard safety glasses with side shields are insufficient. The volatile nature of the aldehyde requires chemical splash goggles to prevent vapor-induced ocular irritation.

  • Body Protection (100% Cotton or FR Lab Coat): Wear a fully buttoned, Flame-Resistant (FR) or 100% cotton lab coat. Causality: Synthetic fibers (like polyester) can melt and fuse to the skin if the compound accidentally reacts exothermically with incompatible oxidizers.

  • Engineering Controls (Chemical Fume Hood): All handling must occur within a certified chemical fume hood to mitigate respiratory exposure to the volatile aldehyde[5].

Operational Protocol: Safe Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-Step Methodology: Dispensing and Reaction Setup

  • Pre-Operation Validation: Verify the chemical fume hood is operational with a face velocity of 80-120 feet per minute (fpm).

    • Self-Validation Check: Read the digital airflow monitor or tape a small piece of tissue to the bottom of the sash to visually confirm a steady inward draft.

  • PPE Integrity Check: Don your FR lab coat and chemical splash goggles. Inspect your nitrile gloves for micro-tears by manually trapping air inside the glove and applying pressure. A compromised barrier negates all subsequent safety measures.

  • Dispensing: Transfer the chemical using an anti-static weighing spatula into a pre-tared, sealable vessel.

    • Causality: Anti-static tools prevent the aerosolization of fine particles, mitigating inhalation risks before the material is dissolved.

  • Reaction Execution: If the reaction requires heating, purge the reaction vessel with an inert gas (Argon or Nitrogen).

    • Causality: The aldehyde moiety is highly susceptible to auto-oxidation into the corresponding carboxylic acid when exposed to atmospheric oxygen at elevated temperatures.

SafeHandling Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Dispense Weighing & Dispensing Hood->Dispense Reaction Reaction Execution Dispense->Reaction Spill Spill Detected? Reaction->Spill Clean Spill Response Protocol Spill->Clean Yes Waste Waste Segregation & Disposal Spill->Waste No Clean->Waste End PPE Doffing & Decontamination Waste->End

Figure 1: Safe handling, operational, and spill response workflow for halogenated pyrazoles.

Emergency Response & Spill Management

In the event of a spill, rapid containment is critical to prevent the spread of electrophilic vapors.

Step-by-Step Methodology: Spill Response

  • Isolation: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate bench area and alert colleagues.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or dry sand).

    • Causality: Never use combustible absorbents like paper towels or sawdust. The reactive aldehyde can undergo exothermic reactions with organic materials, creating a secondary fire hazard[2].

  • Neutralization & Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container using a non-sparking brush. Decontaminate the surface with a mild alkaline detergent solution to neutralize residual electrophilic species.

  • Validation: Visually inspect the area under standard lighting and ensure no residual odor remains. Lingering odors indicate the presence of volatile aldehydes, requiring a secondary decontamination pass.

Waste Disposal Plan

Improper disposal of halogenated organics poses severe environmental and facility risks.

  • Segregation: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde and any materials contaminated with it (including gloves and weighing boats) must be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated waste complicates commercial incineration processes. If incinerated at incorrect temperatures, halogenated compounds can trigger the formation of highly toxic dioxins and furans. Ensure all waste containers are tightly sealed and clearly labeled in accordance with local EPA/RCRA (or equivalent) guidelines.

References

  • Title: Bidepharm Safety Data Sheet: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde Source: Bidepharm URL
  • Source: Occupational Safety and Health Administration (OSHA)
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: ResearchGate URL
  • Title: Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde Source: Cole-Parmer URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde
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